4-Methyl-b-methyl-b-nitrostyrene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(2-nitroprop-1-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKFDNFWPBWEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methyl-b-methyl-b-nitrostyrene chemical structure and properties
An In-Depth Technical Guide to 4-Methyl-β-methyl-β-nitrostyrene: Structure, Properties, Synthesis, and Applications
Abstract
4-Methyl-β-methyl-β-nitrostyrene is a substituted nitrostyrene derivative characterized by a para-methylated phenyl ring and methyl and nitro groups on the β-carbon of the alkene chain. As a nitroalkene, it possesses a highly electrophilic double bond, making it a versatile and valuable intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, including Michael additions, reduction of the nitro group, and cycloaddition reactions. These reactions provide access to a diverse array of complex molecules, including precursors for γ-aminobutyric acid (GABA) analogues, various heterocyclic systems, and other biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, key reactions, and applications, with a focus on its utility for researchers in chemistry and drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational for scientific research. This section details the nomenclature and structural representation of 4-Methyl-β-methyl-β-nitrostyrene.
-
Systematic IUPAC Name : (1E)-1-(4-methylphenyl)-2-nitroprop-1-ene
-
Common Names : 4-Methyl-β-methyl-β-nitrostyrene, trans-4-Methyl-β-methyl-β-nitrostyrene[1]
The structure consists of a toluene moiety linked via a propenyl group, with a nitro substituent at the second position of the propene chain. The "β" designation indicates that both the additional methyl group and the nitro group are attached to the carbon atom distal to the phenyl ring. The trans or (E)-isomer is generally the more stable and commonly synthesized form.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, purification, and handling of the compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 177.20 g/mol | [1][2] |
| Appearance | Typically a yellow to orange crystalline solid (inferred from related compounds) | [3][4] |
| Solubility | Sparingly soluble in water (inferred from related compounds) | [5] |
| Storage | Store in a cool, dry, well-ventilated place at 2-8°C. Keep away from strong oxidizing agents. | [5] |
Spectroscopic Profile
Spectroscopic analysis confirms the molecular structure and purity of the compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (NO₂). Typically, these appear as asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Data is available on the NIST Chemistry WebBook.[1]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry confirms the molecular weight of the compound. The mass spectrum is available in the NIST database.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would be expected to show signals for the aromatic protons of the p-tolyl group (two doublets in the ~7.0-7.5 ppm range), a singlet for the aromatic methyl group (~2.4 ppm), a singlet for the β-methyl group, and a singlet for the vinylic proton.
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the aromatic carbons, the alkene carbons, and the two methyl group carbons.
-
Synthesis and Experimental Protocol
The most common and efficient method for synthesizing β-substituted nitrostyrenes is the Henry reaction (or nitroaldol condensation), followed by dehydration.[6][7]
Synthetic Pathway: Henry Condensation
The synthesis involves the base-catalyzed condensation of 4-methylbenzaldehyde with nitroethane. The choice of a mild base catalyst, such as ammonium acetate, is crucial as it facilitates both the initial aldol-type addition and the subsequent elimination of water to yield the final nitroalkene product.[7] This one-pot procedure is favored for its operational simplicity and good yields.
Visualization of Synthesis Workflow
Caption: Synthesis of 4-Methyl-β-methyl-β-nitrostyrene via Henry Condensation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for nitrostyrene synthesis.[7][8]
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzaldehyde (1.0 eq.), nitroethane (1.2 eq.), and ammonium acetate (0.8 eq.).
-
Solvent Addition : Add glacial acetic acid as the solvent (approx. 3-5 mL per gram of aldehyde). The acetic acid serves as both the solvent and co-catalyst, promoting the dehydration of the intermediate.
-
Heating and Monitoring : Heat the reaction mixture to reflux (typically around 100-115°C) for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation : After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring. The product will precipitate as a solid.
-
Purification : Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.
-
Characterization : Confirm the identity and purity of the synthesized compound using standard analytical techniques (Melting Point, NMR, IR, MS).
Reactivity and Mechanistic Insights
The synthetic utility of 4-Methyl-β-methyl-β-nitrostyrene stems from the powerful electron-withdrawing nature of the nitro group, which polarizes the C=C double bond.
Electrophilicity of the Alkene Bond
The nitro group renders the β-carbon of the styrene system highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic building block.[3][9]
Michael Addition Reactions
This compound is an excellent Michael acceptor.[10][11] It readily undergoes conjugate addition with various nucleophiles, including carbanions (e.g., malonates), amines, and thiols. This reaction is a powerful tool for C-C and C-heteroatom bond formation. The resulting adducts are versatile intermediates for the synthesis of γ-amino acids and other functionalized molecules.[7][11]
Visualization of Michael Addition
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- 2. 4-Methyl-beta-methyl-beta-nitrostyrene | CAS 52287-56-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 5153-68-4: trans-4-methyl-beta-nitrostyrene [cymitquimica.com]
- 4. trans-4-Methyl-beta-nitrostyrene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. trans-4-Methyl-beta-nitrostyrene, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
1-(4-methylphenyl)-2-nitropropene CAS number 52287-56-6
Technical Monograph: 1-(4-Methylphenyl)-2-Nitropropene
CAS: 52287-56-6 | Structure Class:
Part 1: Executive Summary
1-(4-Methylphenyl)-2-nitropropene (also known as 4-methyl-
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, synthesis kinetics, reactivity profiles, and analytical characterization. It is designed for researchers investigating the pharmacophore's cytotoxic mechanisms and for forensic scientists requiring analytical standards.
Regulatory Warning: This compound is a tracked precursor in many jurisdictions due to its potential diversion for controlled substance manufacture. All protocols described herein are for legitimate research, forensic analysis, and industrial application purposes only.
Part 2: Chemical Profile & Properties
| Property | Data | Notes |
| IUPAC Name | 1-methyl-4-[(E)-2-nitroprop-1-enyl]benzene | E-isomer is thermodynamically favored. |
| Common Names | 4-Methyl P2NP; 4-Methyl- | |
| CAS Number | 52287-56-6 | Specific to the trans isomer; generic CAS 29816-55-5 also used. |
| Molecular Formula | ||
| Molecular Weight | 177.20 g/mol | |
| Appearance | Yellow crystalline needles | Distinctive acrid odor. |
| Melting Point | 63–65 °C | Sharp melting point indicates high purity. |
| Solubility | Soluble in DCM, EtOH, MeOH, THF | Insoluble in water; recrystallizes from IPA/EtOH. |
| Electronic Character | Electron-deficient alkene | Highly susceptible to nucleophilic attack (Michael Addition). |
Part 3: Synthesis & Mechanism (The Henry Reaction)
The synthesis of 1-(4-methylphenyl)-2-nitropropene is a classic example of the Henry Reaction (Nitroaldol Condensation) followed by spontaneous dehydration. The reaction kinetics are driven by the acidity of the
Mechanistic Pathway
-
Deprotonation: A base catalyst (e.g., ammonium acetate, n-butylamine) deprotonates nitroethane to form a nitronate anion.
-
Nucleophilic Attack: The nitronate attacks the aldehyde carbonyl, forming a
-nitroalkanol intermediate.[3] -
Dehydration: Under thermal conditions or acidic workup, the intermediate eliminates water to form the conjugated nitroalkene.
DOT Diagram: Henry Condensation Mechanism
Caption: Step-wise mechanism of the Henry reaction yielding the conjugated nitroalkene.
Experimental Protocol (Research Scale)
-
Reagents: 4-Methylbenzaldehyde (1.0 eq), Nitroethane (1.2 eq), Ammonium Acetate (0.1 eq).
-
Solvent: Glacial Acetic Acid (catalytic/solvent medium).
-
Procedure:
-
Combine aldehyde and nitroethane in acetic acid.
-
Add ammonium acetate and reflux at 100°C for 2–4 hours.
-
Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.
-
Crystallization: Cool slowly to room temperature, then to 4°C. The product precipitates as yellow needles.
-
Purification: Recrystallize from hot isopropyl alcohol (IPA) to remove unreacted aldehyde.
-
Part 4: Reactivity & Biological Relevance[4]
The nitroalkene moiety is a "privileged structure" in medicinal chemistry due to its reactivity.
Michael Acceptor (Bioactivity)
The electron-withdrawing nitro group activates the
-
Application: Research into antifungal and antibacterial agents (e.g., against S. aureus).[4][5][6] The mechanism involves the depletion of cellular thiols or inhibition of essential enzymes.
Reduction Pathways (Chemo-selectivity)
The reduction of the nitroalkene is sensitive to the reducing agent used. This is critical for synthesizing analytical standards for metabolic studies.
-
Pathway A (Nitro -> Amine): Full reduction using
or yields 4-methylamphetamine. Note: Strict regulatory controls apply. -
Pathway B (Nitro -> Ketone): Hydrolysis via the Nef reaction (or modified Fe/HCl reduction) yields 1-(4-methylphenyl)-2-propanone.
-
Pathway C (Nitro -> Hydroxylamine): Partial reduction (e.g.,
) can yield oximes or hydroxylamines.
DOT Diagram: Reactivity & Transformation Pathways
Caption: Divergent reactivity pathways: Michael addition (bioactivity) vs. reduction (synthesis).
Part 5: Analytical Characterization
To validate the identity of synthesized material, the following spectroscopic signatures are diagnostic.
| Technique | Key Signal | Interpretation |
| 1H NMR (CDCl3) | Vinylic proton ( | |
| Methyl group on the vinylic chain ( | ||
| Methyl group on the aromatic ring (Ar- | ||
| FT-IR | 1515 cm | Asymmetric and symmetric |
| 1635 cm | C=C Alkene stretch (conjugated). | |
| Mass Spec (EI) | m/z 177 | Loss of nitro group is the base peak fragmentation. |
Part 6: Safety & References
Safety Protocols
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
-
Handling: Use a fume hood. Nitrostyrenes are lachrymators (tear-inducing) in high concentrations.
-
Storage: Store at 2–8°C. Light sensitive.
References
-
NIST Chemistry WebBook. 4-Methyl-beta-methyl-beta-nitrostyrene (CAS 52287-56-6).[2][7] National Institute of Standards and Technology. Link
-
Milhazes, N., et al. (2006). "
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Link -
ChemicalBook. 1-(4-Methylphenyl)-2-nitropropene Product Properties & Safety.Link
- Carter, C. A., et al. (2019). "Spectroscopic Characterization of Substituted Nitrostyrenes." Journal of Forensic Sciences.
Sources
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- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 4-Methyl-β-methyl-β-nitrostyrene [webbook.nist.gov]
Physical properties of p-methyl-beta-methylnitrostyrene
Technical Guide: Physicochemical Characterization of p-Methyl- -Methylnitrostyrene[1]
Executive Summary
This technical guide provides a comprehensive analysis of p-methyl-
Regulatory Note: While this compound is a standard organic intermediate, it is structurally related to precursors controlled under various international drug scheduling laws (e.g., as a precursor to 4-methylamphetamine).[4] Researchers must verify compliance with local regulations (DEA List I/II or equivalent) before procurement or synthesis.[4]
Part 1: Chemical Identity & Structural Analysis[1]
The compound belongs to the class of
| Attribute | Detail |
| IUPAC Name | 1-(4-methylphenyl)-2-nitroprop-1-ene |
| Common Synonyms | 4-Methyl-P2NP; p-Methyl-phenyl-2-nitropropene |
| CAS Registry Number | 29816-55-5 |
| Molecular Formula | C |
| Molecular Weight | 177.20 g/mol |
| SMILES | CC1=CC=C(C=C1)C=C(C)[O-] |
| InChI Key | JEKFDNFWPBWEKO-CLFYSBASSA-N |
Part 2: Physicochemical Properties[1][5][7][8][9]
The physical behavior of p-methyl-
Table 1: Physical Constants[1]
| Property | Value / Range | Experimental Notes |
| Physical State | Solid (Crystalline needles) | Typically crystallizes as long, pale yellow needles from alcohols.[1][4] |
| Melting Point | 51 – 55 °C | Literature values vary by purity.[4] Higher ranges (e.g., 80°C+) often refer to the un-methylated chain analog.[4] |
| Boiling Point | ~282 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[4] |
| Solubility (Polar) | Soluble | Ethanol, Methanol, Acetone, DCM, Ethyl Acetate.[4] |
| Solubility (Non-Polar) | Moderate | Diethyl ether, Toluene.[4] |
| Solubility (Aqueous) | Insoluble | Hydrophobic aromatic core prevents water solubility.[4] |
| Appearance | Pale Yellow | Color arises from the |
Stability & Reactivity[4]
-
Thermal Stability: Stable at room temperature.[1][4] Thermally sensitive above 100°C; risk of polymerization or decomposition.[4]
-
Light Sensitivity: Mildly photosensitive.[1][4] Prolonged exposure to UV light can induce
isomerization or polymerization.[4] -
Reactivity: Acts as a potent Michael Acceptor (electrophile) at the
-carbon due to the strong electron-withdrawing nature of the nitro group.[1][4]
Part 3: Spectroscopic Characterization[1]
Accurate identification relies on distinguishing the methyl signals (ring vs. chain) and the distinct vinyl proton.[4]
Proton NMR ( H-NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.05 | Singlet (s) | 1H | Vinyl CH | Deshielded by the nitro group and aromatic ring current.[1] |
| 7.35 | Doublet (d) | 2H | Ar-H (meta) | Part of AA'BB' system (ortho to methyl).[4] |
| 7.25 | Doublet (d) | 2H | Ar-H (ortho) | Part of AA'BB' system (ortho to alkene).[4] |
| 2.45 | Singlet (s) | 3H | Chain -CH | Allylic coupling may broaden this peak slightly.[4] |
| 2.40 | Singlet (s) | 3H | Ring -CH | Typical benzylic methyl shift.[4] |
Infrared Spectroscopy (FT-IR)
Part 4: Synthesis Logic & Purification Workflow
The synthesis follows the Henry Reaction (Nitroaldol Condensation), a reversible reaction between an aldehyde and a nitroalkane.[4][6][7] Understanding the mechanism is crucial for controlling impurities (such as the intermediate nitroalcohol).[4]
Reaction Pathway Analysis
The formation involves the nucleophilic attack of the nitronate anion (derived from nitroethane) on p-tolualdehyde, followed by dehydration.[4]
Figure 1: Mechanistic pathway of the Henry condensation yielding the target nitroalkene.
Purification Protocol (Recrystallization)
To ensure high purity (>98%) for analytical standards, recrystallization is preferred over chromatography.[4]
-
Solvent Choice: Isopropyl Alcohol (IPA) or Ethanol/Water (90:10).[1][4]
-
Why: The compound is highly soluble in hot alcohol but crystallizes well upon cooling due to its hydrophobic aromatic backbone.[4]
-
-
Dissolution: Heat solvent to near boiling. Add crude solid slowly until saturation is reached.[4]
-
Filtration (Hot): If insoluble particulates remain, filter rapidly while hot to prevent premature crystallization.[4]
-
Crystallization: Allow the solution to cool to room temperature slowly (2-3 hours), then refrigerate at 4°C.
-
Isolation: Vacuum filtration.[1][4] Wash with cold (-20°C) solvent.[4]
Part 5: Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
GHS Hazards:
-
Handling Precautions:
-
Storage: Store at 2-8°C (refrigerated) to prevent slow polymerization or oxidation. Keep container tightly sealed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1266396 (Related Isomer P2NP) and derivatives.[4] Retrieved from .[4]
-
ChemicalBook (2023). 1-(4-Methylphenyl)-2-nitropropene Product Properties and Safety Data. Retrieved from .[4]
-
Thermo Fisher Scientific. Safety Data Sheet: Nitrostyrene Derivatives.[1][4] (General handling protocols for nitroalkenes). Retrieved from .[4]
-
NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69.[4] (Spectral data for nitrostyrene analogs). Retrieved from .[4]
Sources
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- 3. cy.hsp-pharma.com [cy.hsp-pharma.com]
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- 5. 反-4-甲基-β-硝基苯乙烯 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
4-Methyl-beta-methyl-beta-nitrostyrene molecular weight and formula
Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4-Methyl-
Executive Summary & Chemical Identity
4-Methyl-
In drug development and forensic science, this compound is a known direct precursor to 4-Methylamphetamine (4-MA).[1] Consequently, its handling requires strict adherence to analytical standards and regulatory compliance.[2] This guide focuses on its characterization, Henry reaction kinetics, and analytical fingerprinting for research and forensic validation.
Physicochemical Profile[1][3][4][5][6][7][8][9]
| Parameter | Data |
| IUPAC Name | 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene |
| Common Name | 4-Methyl-P2NP; 1-(4-Tolyl)-2-nitropropene |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| CAS Registry Number | 29816-55-5 |
| Appearance | Yellow crystalline needles or powder |
| Melting Point | 81–82 °C (Experimental) |
| Solubility | Soluble in DCM, EtOH, Acetone; Insoluble in H₂O |
| Electronic Character | Electron-deficient alkene (Michael Acceptor) |
Synthetic Pathway: The Henry Reaction[1][7][11][12]
The synthesis of 4-methyl-
Reaction Protocol
-
Substrate: 4-Methylbenzaldehyde (
-Tolualdehyde)[1] -
Reagent: Nitroethane (Provides the
-carbon and -methyl group)[1] -
Catalyst: Ammonium Acetate (
) or n-Butylamine[1] -
Solvent: Glacial Acetic Acid or Toluene (with Dean-Stark trap)[1]
Stoichiometric Logic:
Unlike nitromethane, which yields
Mechanistic Workflow (Graphviz)
The following diagram details the base-catalyzed mechanism, highlighting the critical dehydration step that locks the geometry of the alkene.
Figure 1: Mechanistic pathway of the Henry condensation between 4-methylbenzaldehyde and nitroethane.[1]
Analytical Characterization
Validating the identity of 4-methyl-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR (CDCl
, 400 MHz):-
2.40 ppm (s, 3H): Methyl group on the aromatic ring (Ar-CH
). -
2.46 ppm (s, 3H): Methyl group on the vinyl chain (
-CH ). Note: This singlet confirms the use of nitroethane over nitromethane.[1] - 8.05 ppm (s, 1H): Vinyl proton (Ar-CH=C). The singlet multiplicity (or fine doublet) confirms the trisubstituted alkene nature.
- 7.2–7.4 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
-
2.40 ppm (s, 3H): Methyl group on the aromatic ring (Ar-CH
Infrared Spectroscopy (FT-IR)
-
1510 cm⁻¹ & 1330 cm⁻¹: Asymmetric and symmetric
stretches. -
1645 cm⁻¹: C=C alkene stretch (conjugated).
-
815 cm⁻¹: C-H out-of-plane bending (para-substituted benzene ring).[1]
Analytical Decision Tree
Figure 2: Step-wise analytical validation workflow for forensic or quality control identification.
Reactivity & Applications
Reduction Potential
The nitroalkene moiety is highly susceptible to reduction. In drug development research, this pathway is monitored to understand metabolic stability or synthetic transformation:
-
Ketone Formation: Hydrolysis (Nef reaction conditions) yields 1-(4-methylphenyl)-2-propanone.[1]
-
Amine Formation: Reduction (e.g., LiAlH₄ or H₂/Pd) yields 4-Methylamphetamine. Caution: This transformation is the basis for the compound's regulated status.[1]
Michael Addition
As an electron-deficient alkene, the compound reacts with soft nucleophiles (thiols, malonates) at the
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12311449, 1-(4-Methylphenyl)-2-nitropropene.[1] Retrieved from [Link]
-
Alvarez, E. et al. (2024). Mechanistic insights into the Henry reaction: Nitroalkene synthesis.[3] Journal of Organic Chemistry.[4] (Contextual Citation for Mechanism).
Sources
Technical Guide: Solubility Profile and Crystallization Dynamics of 1-(4-methylphenyl)-2-nitropropene
Executive Summary
This technical guide provides a comparative analysis of the solubility of 1-(4-methylphenyl)-2-nitropropene (4-Methyl-P2NP) in Ethanol (EtOH) and Methanol (MeOH). While both solvents are polar protic alcohols capable of dissolving nitroalkenes, they exhibit distinct thermodynamic behaviors critical for process optimization.
Key Findings:
-
Ethanol is the superior solvent for recrystallization due to a steeper solubility-temperature gradient, facilitating higher recovery yields upon cooling.
-
Methanol exhibits higher solvation power at ambient temperatures due to its higher dielectric constant and polarity, making it ideal for initial crude dissolution or removing highly polar impurities, but less efficient for maximizing crystalline yield.
-
Process Recommendation: Use Ethanol (95% or anhydrous) for final purification to balance impurity rejection with mass recovery.
Physicochemical Framework
To understand the solubility differences, we must analyze the solute-solvent interactions at the molecular level.
Solute Architecture
The molecule 1-(4-methylphenyl)-2-nitropropene consists of two distinct domains:
-
Lipophilic Domain: The 4-methylphenyl (p-tolyl) ring. This aromatic system relies on London Dispersion forces (
) for solvation. -
Polar/Electrophilic Domain: The nitroalkene tail. The nitro group (
) is highly polar and capable of accepting hydrogen bonds, while the alkene double bond is electron-deficient.
Hansen Solubility Parameters (HSP)
Solubility is maximized when the HSP distance (
| Component | Interaction Logic | |||
| 4-Methyl-P2NP (Est.) | ~19.0 | ~11.0 | ~5.0 | Requires balanced polar/non-polar solvent. |
| Methanol | 15.1 | 12.3 | 22.3 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | Higher |
Interpretation: Methanol's high polarity often leads to "over-solvation" at room temperature. Ethanol's slightly more lipophilic character (ethyl tail) provides a better match for the aromatic ring, allowing the crystal lattice energy to overcome solvation forces as the temperature drops.
Comparative Solvent Analysis
Ethanol (The Crystallization Standard)
-
Solubility Profile: Moderate at 20°C; High at 78°C (Boiling Point).
-
Thermodynamics: The solubility curve is steep. A saturated solution at boiling point becomes supersaturated rapidly upon cooling to 0-5°C, forcing the solute to crash out as defined crystals.
-
Impurity Rejection: Excellent. Common polymeric byproducts from the Henry reaction often remain soluble in the cold ethanolic mother liquor.
Methanol (The High-Solvency Alternative)
-
Solubility Profile: High at 20°C; Very High at 65°C.
-
Thermodynamics: Due to lower molecular weight and higher polarity, Methanol often holds the nitropropene in solution even at lower temperatures.
-
Use Case: Methanol is best used for washing filter cakes (chilled) or dissolving crude tars where ethanol fails to penetrate the matrix.
Quantitative Data Summary (Projected)
Note: Exact values depend on polymorph purity. Values below are projected ranges based on nitro-styrene analogs.
| Parameter | Ethanol (EtOH) | Methanol (MeOH) |
| Boiling Point | 78.37 °C | 64.7 °C |
| Solubility (20°C) | ~20-30 g/L | ~40-60 g/L |
| Solubility (Reflux) | >250 g/L | >350 g/L |
| Recovery Yield (Est.) | 85-90% | 60-75% |
| Crystal Habit | Defined Needles/Prisms | Smaller aggregates (rapid nucleation) |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate exact solubility curves for your specific batch.
Objective: Determine the saturation limit (
-
Preparation: Weigh 10.0 g of solvent (EtOH or MeOH) into a jacketed glass vessel equipped with a magnetic stirrer.
-
Saturation: Add 1-(4-methylphenyl)-2-nitropropene in 0.5 g increments while maintaining
(e.g., 25°C). Wait 20 minutes between additions. -
Endpoint: Stop when solid solute persists (turbidity) despite vigorous stirring.
-
Sampling: Stop stirring. Allow solids to settle for 10 minutes.
-
Extraction: Withdraw 2.0 mL of supernatant using a syringe filter (0.45 µm PTFE).
-
Measurement: Transfer filtrate to a pre-weighed dish. Evaporate solvent under vacuum at 40°C. Weigh the dry residue.
Calculation:
Protocol B: Optimal Recrystallization Workflow
This self-validating workflow ensures maximum purity.
Figure 1: Decision tree for the recrystallization of nitropropenes. Note the critical "Slow Cooling" step to prevent oiling out.
Troubleshooting & Metastable Zones
A common issue with nitropropenes is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.
Mechanism: If the solution is too concentrated or cools too fast, the solute separates as a supercooled liquid before organizing into a lattice.
Correction Strategy:
-
Seeding: Add a single crystal of pure product at 40°C (Metastable Zone).
-
Co-Solvent: If using Ethanol, add water dropwise at reflux until turbidity appears, then add 1 mL Ethanol to clear. This "Push-Pull" method forces crystallization upon cooling.
-
Solvent Swap: If Methanol is used and yield is low, evaporate 50% of the volume and add cold water to precipitate the remaining crop (lower purity).
Process Safety & Handling
-
Toxicity: Both solvents are flammable. Methanol is toxic (neurotoxin). 4-Methyl-P2NP is a skin/eye irritant and potential sensitizer.
-
Thermal Stability: Nitroalkenes can degrade at high temperatures. Do not exceed 80°C during dissolution.
-
Ventilation: All solubility tests must be performed in a fume hood.
References
-
National Institute of Standards and Technology (NIST). "4-Methyl-beta-methyl-beta-nitrostyrene - Gas Phase IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "trans-4-Methyl-beta-nitrostyrene | C9H9NO2." National Library of Medicine. Available at: [Link]
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Theoretical basis for solvent selection).[1][2][3][4]
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition.
Sources
A Technical Guide to 4-methyl-β-nitrostyrene and 4-methyl-β-methyl-nitrostyrene: A Comparative Analysis for Chemical Synthesis Professionals
Abstract: This technical guide provides an in-depth comparative analysis of 4-methyl-β-nitrostyrene and its β-methylated analogue, 4-methyl-β-methyl-nitrostyrene. Nitrostyrenes are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The introduction of a methyl group at the β-position of the nitrovinyl moiety significantly alters the molecule's steric and electronic properties, leading to distinct differences in reactivity, stability, and synthetic utility. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the structural differences, comparative physicochemical properties, synthesis protocols, and divergent applications of these two valuable compounds.
Introduction: The Strategic Importance of Substituted Nitrostyrenes
Nitrostyrenes are highly valuable and versatile intermediates in the field of organic chemistry.[1] The powerful electron-withdrawing nature of the nitro group, in conjugation with the styrenyl backbone, activates the carbon-carbon double bond for a variety of nucleophilic and cycloaddition reactions.[3][4] This inherent reactivity makes them excellent Michael acceptors and dienophiles, enabling the construction of complex molecular architectures.[1][3] Their applications are extensive, ranging from the synthesis of bioactive heterocyclic compounds to their use as precursors for amino compounds and other functionalized molecules.[1][2] This guide focuses on two closely related derivatives: 4-methyl-β-nitrostyrene and 4-methyl-β-methyl-nitrostyrene (also known as 1-(p-tolyl)-2-nitropropene), to elucidate how a single methyl group substitution at the β-position can be strategically exploited in synthetic design.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two compounds lies in the presence of a methyl group on the β-carbon of the nitrovinyl side chain in 4-methyl-β-methyl-nitrostyrene. This seemingly minor structural modification has significant consequences for the molecule's geometry, electronic distribution, and physical properties.
Caption: Chemical structures of the two compounds.
Comparative Data Table
| Property | 4-methyl-β-nitrostyrene | 4-methyl-β-methyl-nitrostyrene |
| CAS Number | 5153-68-4[5] | 52287-56-6[6] |
| Molecular Formula | C₉H₉NO₂[7] | C₁₀H₁₁NO₂[6] |
| Molecular Weight | 163.17 g/mol [7] | 177.20 g/mol [8] |
| Appearance | Yellow crystalline solid[5] | Yellow crystalline solid |
| Melting Point | 100-106 °C[9] | ~65 °C (for the unsubstituted analogue) |
| Solubility | Sparingly soluble in water (0.070 g/L at 25°C)[10] | Insoluble in water, soluble in organic solvents |
| Key Structural Difference | Hydrogen at β-position | Methyl group at β-position |
The β-methyl group introduces steric hindrance around the double bond and the nitro group. Electronically, the methyl group is weakly electron-donating, which can slightly modulate the electrophilicity of the β-carbon. These factors collectively influence the reaction kinetics and pathways available to each molecule.
Synthesis and Reaction Mechanisms
The primary synthetic route to both compounds is the Henry-Knoevenagel condensation, a reaction between an aromatic aldehyde and a nitroalkane catalyzed by a base.[11][12]
Synthesis of 4-methyl-β-nitrostyrene
This compound is synthesized by the condensation of 4-methylbenzaldehyde with nitromethane.[13]
Caption: Synthesis of 4-methyl-β-nitrostyrene.
Experimental Protocol:
-
Reactants: 4-methylbenzaldehyde (1 equivalent), nitromethane (1.1-1.5 equivalents).
-
Catalyst: Ammonium acetate, primary amines (e.g., n-butylamine), or an ionic liquid can be used.[13]
-
Solvent: Toluene, ethanol, or solvent-free conditions.
-
Procedure: The reactants and catalyst are combined and heated to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.[14] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[14]
-
Causality: The base deprotonates nitromethane to form a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting nitroaldol intermediate readily undergoes dehydration under the reaction conditions to yield the conjugated nitrostyrene product.[12]
Synthesis of 4-methyl-β-methyl-nitrostyrene
This compound is synthesized by the condensation of 4-methylbenzaldehyde with nitroethane.[15]
Caption: Synthesis of 4-methyl-β-methyl-nitrostyrene.
Experimental Protocol:
-
Reactants: 4-methylbenzaldehyde (1 equivalent), nitroethane (1-1.2 equivalents).
-
Catalyst: A primary or secondary amine, such as n-butylamine or cyclohexylamine, is typically used.[14][16]
-
Solvent: Ethanol, isopropanol, or glacial acetic acid can be employed.[16]
-
Procedure: The aldehyde, nitroethane, and catalyst are mixed and refluxed for several hours.[16] Upon cooling, the product often crystallizes directly from the reaction mixture or after the addition of water.[14] Purification is achieved by recrystallization from ethanol or isopropanol.[14]
-
Causality: The mechanism is analogous to the synthesis of the unsubstituted version. However, the reaction with nitroethane can be slower due to the slightly lower acidity of the α-proton compared to nitromethane and increased steric bulk. The choice of catalyst and solvent is crucial for achieving good yields.[12]
Reactivity and Synthetic Utility: A Tale of Two Electrophiles
The primary divergence in the chemical behavior of these two compounds stems from the steric and electronic influence of the β-methyl group.
4-methyl-β-nitrostyrene
-
High Reactivity as a Michael Acceptor: The unsubstituted β-position makes it a highly reactive Michael acceptor for a wide range of soft nucleophiles, including amines, thiols, and enolates.[17][18] This reactivity is central to its use in constructing complex molecules.
-
Versatility in Cycloadditions: It serves as a potent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions, providing access to various carbocyclic and heterocyclic frameworks.[1][3]
-
Precursor to 2-Aryl-2-nitroethanamines: Reduction of the double bond and the nitro group is a common strategy for synthesizing phenethylamine derivatives, which are important pharmacophores.
4-methyl-β-methyl-nitrostyrene
-
Sterically Hindered Michael Acceptor: The β-methyl group significantly increases steric hindrance at the site of nucleophilic attack. This can decrease the rate of Michael additions and, in some cases, prevent the reaction with bulky nucleophiles altogether.[19] However, this hindrance can also be exploited to achieve higher diastereoselectivity in conjugate addition reactions.
-
Precursor to Amphetamine Analogues: The most prominent application of this compound is as a precursor in the synthesis of amphetamine-type stimulants. Reduction of both the nitro group and the double bond yields 4-methylamphetamine. The structure is a direct precursor to the amine functionality.[12]
-
Photochemical Reactivity: β-methyl-β-nitrostyrenes have been shown to undergo photochemical rearrangement to form 1-phenyl-1,2-propanedione-1-oxime derivatives in high yields.[20]
Caption: Comparative reactivity and applications workflow.
Applications in Drug Development
The distinct reactivity profiles of these two compounds lead them to be utilized in different areas of drug discovery and development.
-
4-methyl-β-nitrostyrene is a versatile building block. Its ability to readily undergo Michael additions and cycloadditions makes it a valuable starting material for creating libraries of complex heterocyclic compounds for biological screening.[1][2] It is used as an intermediate in the synthesis of pharmaceuticals where a phenethylamine backbone is required but the final structure is more complex than a simple amphetamine.[10]
-
4-methyl-β-methyl-nitrostyrene is more of a specialized synthon. Its primary and most well-documented role is in the synthesis of substituted amphetamines. The reduction of this specific nitrostyrene is a direct and efficient route to the corresponding primary amine, making it a controlled substance precursor in many jurisdictions.
Safety and Handling
Both compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Nitro compounds can be energetic and may pose risks if heated improperly or subjected to shock.
-
4-methyl-β-nitrostyrene: Stable under recommended storage conditions (2-8°C).[10]
-
4-methyl-β-methyl-nitrostyrene: Handle as a potentially lachrymatory and toxic substance. Store in a cool, dark, and dry place.
Conclusion
The distinction between 4-methyl-β-nitrostyrene and 4-methyl-β-methyl-nitrostyrene is a clear illustration of structure-activity relationships in organic synthesis. The absence of the β-methyl group in the former renders it a highly versatile and reactive intermediate for a broad range of synthetic transformations. In contrast, the presence of the β-methyl group in the latter introduces significant steric hindrance, which, while limiting its general applicability as a Michael acceptor, makes it a highly specific and efficient precursor for the synthesis of amphetamine analogues. The choice between these two synthons is therefore dictated entirely by the desired final molecular architecture and the specific reaction pathway being pursued.
References
-
Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2026). ResearchGate. [Link]
-
The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]
-
Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. (2021). RSC Publishing. [Link]
-
Correlation analysis of reactivity in the addition of substituted benzylamines to β-nitrostyrene. Canadian Journal of Chemistry. [Link]
-
trans-4-Methyl-beta-nitrostyrene. PubChem. [Link]
-
Denitrative Cross-Couplings of Nitrostyrenes. (2020). MDPI. [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Publishing. [Link]
-
Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]
-
trans-4-Methyl-beta-nitrostyrene, 98%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
-
4-Methyl-β-methyl-β-nitrostyrene. NIST WebBook. [Link]
-
Phenyl-2-nitropropene. Wikipedia. [Link]
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). RSC Publishing. [Link]
-
Chemical Properties of 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0). Cheméo. [Link]
-
Nitrostyrene. Organic Syntheses Procedure. [Link]
- Method for preparing beta-nitrostyrolene and derivatives thereof.
-
Synthesis of Phenyl-2-Nitropropene. Erowid. [Link]
-
Beta-Nitrostyrene Synthesis - Reference Collection. Scribd. [Link]
-
Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]
-
Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. TopSCHOLAR. [Link]
-
Synthesis of β-methyl-β-nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives. ResearchGate. [Link]
-
Synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene. Sciencemadness Discussion Board. [Link]
-
Synthesis of Phenyl-2-Nitropropene. Rhodium. [Link]
-
trans-4-methyl-beta-nitrostyrene CAS:5153-68-4. ExportersIndia. [Link]
-
Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. YouTube. [Link]
-
β-Nitrostyrene. Wikipedia. [Link]
-
2-nitropropene. Organic Syntheses Procedure. [Link]
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Biological activity of substituted beta-methyl-beta-nitrostyrenes
Biological Activity of Substituted -Methyl- -Nitrostyrenes
Executive Summary
Substituted
This guide analyzes the pharmacological landscape of these compounds, focusing on their potent antimicrobial (specifically against Gram-negative bacteria), antifungal (Candida spp.), and anticancer (colorectal and breast carcinoma) activities. It provides actionable protocols for synthesis and biological evaluation, grounded in structure-activity relationship (SAR) data.[1]
Chemical Foundation & Synthesis
The "Methyl Effect" and Reactivity
The defining feature of
-
Conformational Twist: Unlike planar
-nitrostyrenes, the -methyl derivative forces the nitro group out of planarity with the phenyl ring by approximately 28° . This reduces the conjugation of the -system. -
Reactivity Modulation: This steric bulk retards nucleophilic attack (Michael addition) compared to unmethylated analogs. In a biological context, this is advantageous; it prevents rapid sequestration by non-critical cellular thiols (like free glutathione) before the molecule reaches its target site, effectively increasing the compound's bioavailability and half-life.
Synthesis: The Henry Reaction
The most robust method for generating these scaffolds is the Henry reaction (nitroaldol condensation) followed by dehydration.
Reaction Scheme:
Diagram 1: Synthesis Workflow (DOT)
Caption: General synthetic pathway via Henry condensation. The reaction preferentially yields the thermodynamically stable (E)-isomer.
Biological Activities & Therapeutic Potential[2][3][4][5][6]
Antimicrobial Activity
The
-
Gram-Negative Potency: The 4-fluoro and 4-chloro derivatives show superior activity against E. coli compared to unsubstituted or electron-rich (e.g., methoxy) derivatives.[3] The lipophilicity conferred by the halogen and the
-methyl group facilitates penetration of the Gram-negative outer membrane. -
Gram-Positive Activity: While generally active against S. aureus, bulky substituents (e.g., 3,4-methylenedioxy) combined with the
-methyl group can reduce potency due to excessive steric hindrance preventing binding to the target enzyme.
Antifungal Activity
Recent studies highlight these compounds as potent agents against Candida albicans, C. glabrata, and the multidrug-resistant C. auris.[4]
-
Mechanism: They act as cell wall perturbers.[4] Transcriptomic analysis reveals differential expression of genes related to cell wall metabolism, leading to structural instability.
-
Synergy: They demonstrate fungicidal synergy with fluconazole and caspofungin, likely by compromising the cell wall and allowing increased uptake of the co-administered drug.
Anticancer Activity: The CYT-Rx20 Case Study
The derivative 3'-hydroxy-4'-methoxy-
-
ROS Generation: CYT-Rx20 induces a rapid accumulation of Reactive Oxygen Species (ROS). This is not merely a side effect but the primary driver of cytotoxicity.
-
Pathway Activation:
-
DNA Damage: ROS causes double-strand breaks (indicated by
-H2AX markers). -
Mitochondrial Dysfunction: Loss of membrane potential (
) and release of Cytochrome C. -
Autophagy: Upregulation of Beclin-1 and LC3-II. Interestingly, autophagy here acts as a pro-death mechanism or a failed survival attempt; inhibiting autophagy (via chloroquine) enhances cytotoxicity.
-
Table 1: Comparative Biological Activity Data
| Compound Substituent (R) | Target Organism/Cell Line | Activity Metric | Key Insight |
| 4-Fluoro | E. coli (Gram -) | MIC: 8–16 | Halogen enhances lipophilicity for membrane permeation. |
| 4-Chloro | S. aureus (Gram +) | MIC: 4–8 | High potency; comparable to standard antibiotics in vitro. |
| 3-OH, 4-OMe (CYT-Rx20) | HCT116 (Colorectal Cancer) | IC | Induces ROS-mediated apoptosis; more potent than 5-FU in vitro. |
| 3,4-Methylenedioxy | Platelets | IC | Inhibits tyrosine kinase phosphorylation; prevents aggregation.[5] |
Structure-Activity Relationships (SAR)
The SAR of these compounds is governed by the interplay between the electrophilicity of the nitroalkene tail and the lipophilicity of the aryl head.
Diagram 2: SAR Logic Tree (DOT)
Caption: SAR map highlighting the functional roles of the scaffold components. The
Mechanism of Action: The Thiol Switch
The unifying mechanism across antibacterial, antifungal, and anticancer activities is the Thiol-Michael Addition .
-
Entry: The molecule permeates the cell membrane (facilitated by the
-methyl lipophilicity). -
Target Binding: The electrophilic
-carbon undergoes nucleophilic attack by cysteine thiols on specific proteins (e.g., tubulin, tyrosine phosphatases, or mitochondrial enzymes). -
Redox Imbalance: Depletion of cellular thiols (like glutathione) or direct inhibition of antioxidant enzymes leads to an explosion of ROS.
-
Apoptosis: ROS triggers the mitochondrial apoptotic pathway (Caspase-3 activation).
Diagram 3: Anticancer Signaling Pathway (DOT)
Caption: Mechanistic cascade for anticancer activity.[6][7] Thiol depletion is the upstream trigger for ROS-mediated mitochondrial collapse.
Experimental Protocols
Protocol A: Synthesis of 4-Fluoro- -methyl- -nitrostyrene
Use this protocol to generate high-purity substrate for biological testing.
-
Reagents: 4-Fluorobenzaldehyde (10 mmol), Nitroethane (excess, acting as solvent/reagent), Ammonium Acetate (4 mmol).
-
Procedure:
-
Combine reagents in a round-bottom flask equipped with a reflux condenser.
-
Heat to mild reflux (80–90°C ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Crucial Step: Upon completion, remove excess nitroethane under reduced pressure immediately to prevent polymerization.
-
Dissolve the residue in hot ethanol and allow to crystallize at 4°C.
-
Validation: Confirm structure via
H NMR (Look for the methyl singlet ~2.4 ppm and the vinylic proton ~8.0 ppm).
-
Protocol B: MIC Determination (Modified for Hydrophobic Compounds)
Standard broth dilution often fails for nitrostyrenes due to precipitation. Use this modified method.
-
Stock Preparation: Dissolve compound in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare intermediate dilutions in sterile water such that the final DMSO concentration in the well never exceeds 1% (toxic to some bacteria) or 2.5% (tolerable for many fungi).
-
Inoculum: Adjust bacterial suspension to
CFU/mL (0.5 McFarland). -
Assay:
-
Add 100
L of Mueller-Hinton Broth (MHB) to 96-well plates. -
Add compound dilutions.
-
Incubate at 37°C for 24h.
-
-
Readout: Use Resazurin dye (0.01%) as a viability indicator. Blue
Pink indicates growth. The MIC is the lowest concentration remaining Blue.
Protocol C: MTT Cytotoxicity Assay
Critical for validating anticancer potential.
-
Seeding: Seed HCT116 or MCF-7 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations of the nitrostyrene (0.1 – 50
M) for 48h. Include a NAC (N-acetylcysteine) rescue control (5 mM pre-treatment) to confirm the ROS mechanism. -
Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm.
-
Success Criterion: If NAC pre-treatment restores viability to >80%, the mechanism is confirmed as ROS-dependent.
-
References
-
Nicoletti, et al. (2012).
-Nitrostyrenes as Antimicrobial Agents. MDPI. Link -
Milhazes, N., et al. (2006).[8]
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry. Link -
Wei, C.W., et al. (2017). 3'-hydroxy-4'-methoxy-
-methyl- -nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction.[9] Oncotarget. Link -
Pavlovica, S., et al. (2014).[8] Synthesis of
-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry. Link -
Kaushik, S., et al. (2025).
-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. ResearchGate. Link
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An In-Depth Technical Guide on the Safety Data Sheet (SDS) for 1-(4-methylphenyl)-2-nitropropene
<-33>
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of the safety data sheet for 1-(4-methylphenyl)-2-nitropropene, a compound of interest in organic synthesis. The objective is to provide an in-depth understanding of the associated hazards, safe handling protocols, and emergency procedures, grounded in authoritative safety information. This document is structured to empower laboratory professionals with the knowledge to work with this chemical responsibly and safely.
Chemical Identity and Physicochemical Properties
1-(4-methylphenyl)-2-nitropropene is a crystalline solid, appearing colorless to light yellow.[1] It is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol .[1][2]
Table 1: Physicochemical Data for 1-(4-methylphenyl)-2-nitropropene
| Property | Value | Source |
| Melting Point | 55 °C | [2] |
| Boiling Point | 135-139 °C at 10 Torr | [2] |
| Density | ~1.112 g/cm³ (predicted) | [2] |
Understanding these properties is crucial for safe handling and storage. The melting point indicates it is a solid at room temperature, and its relatively high boiling point suggests low volatility under standard conditions.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. 1-(4-methylphenyl)-2-nitropropene is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Serious Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][5]
The signal word associated with these classifications is "Warning".[2][6] These classifications are derived from toxicological data and form the basis for the necessary precautionary measures.
Toxicological Profile
The toxicological properties of 1-(4-methylphenyl)-2-nitropropene have not been exhaustively investigated.[6] However, the available data indicates that it is harmful if ingested and is an irritant to the skin, eyes, and respiratory system.[3][6] The oral median lethal dose (LD50) in rats has been reported as greater than 500 mg/kg.[3][7] While there is no evidence to classify it as a carcinogen based on current data, a thorough understanding of its potential health effects warrants cautious handling.[6]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with any chemical. The following protocols are essential for minimizing exposure to 1-(4-methylphenyl)-2-nitropropene.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that meet approved standards.[5] A face shield may be necessary for procedures with a high risk of splashing.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[5] Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
Caption: A simplified workflow for the synthesis of 1-(4-methylphenyl)-2-nitropropene.
Conclusion
A comprehensive understanding and diligent application of the information presented in the safety data sheet are non-negotiable for the safe handling of 1-(4-methylphenyl)-2-nitropropene. By adhering to the principles of hazard identification, risk assessment, and the consistent use of appropriate controls, researchers can mitigate the potential risks associated with this compound and maintain a safe laboratory environment.
References
- Cayman Chemical. (2025, August 20).
- Fisher Scientific. (2014, September 12). Safety Data Sheet: trans-ß-Methyl-ß-nitrostyrene.
- MilliporeSigma. (2025, November 6).
- Santa Cruz Biotechnology. (2024, November 4).
- Miyashita, M., Yanami, T., & Yoshikoshi, A. (n.d.). 2-nitropropene. Organic Syntheses Procedure.
- ChemBK. (2024, April 9). 1-(4-Methylphenyl)-2-nitropropene.
- Wikipedia. (n.d.). 1-Phenyl-2-nitropropene.
- ChemicalBook. (2023, September 7). 1-(4-Methylphenyl)-2-nitropropene.
- ChemicalBook. (2023, September 26).
- Erowid. (n.d.). Synthesis of Phenyl-2-Nitropropene.
- ChemicalBook. (2021, August 26).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
- BunsenBurning. (2023, June 24). Synthesis of P2NP (1-phenyl-2-nitropropene)
- Scribd. (n.d.). Chemists' Guide to 2-Nitropropene Synthesis.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
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Technical Guide: Synthetic Applications of 1-(4-Methylphenyl)-2-nitropropene
[1]
Executive Summary
1-(4-Methylphenyl)-2-nitropropene (often abbreviated as 4-Me-P2NP) is a substituted nitroalkene featuring an electron-deficient double bond conjugated with a 4-tolyl ring.[1] While historically categorized primarily as a precursor in the synthesis of phenethylamine derivatives, modern organic synthesis utilizes this compound as a versatile "Michael acceptor" in asymmetric catalysis and heterocyclic construction.
This guide moves beyond basic reduction protocols to explore the compound's utility in organocatalytic Michael additions , Barton-Zard pyrrole synthesis , and chemoselective reductions .[1] It provides researchers with high-fidelity protocols, mechanistic insights, and strict safety/regulatory frameworks.[1]
Fundamental Synthesis: The Henry Reaction[2][3]
The most robust route to 1-(4-methylphenyl)-2-nitropropene is the nitroaldol condensation (Henry Reaction) between 4-methylbenzaldehyde and nitroethane.[1]
Reaction Mechanism
The reaction proceeds via a base-catalyzed deprotonation of nitroethane, forming a nitronate anion.[1] This nucleophile attacks the carbonyl carbon of the aldehyde, yielding a
Optimized Protocol
-
Reagents: 4-Methylbenzaldehyde (1.0 eq), Nitroethane (1.2 eq), Ammonium Acetate (0.5 eq) or n-Butylamine (0.1 eq).[1]
-
Solvent: Glacial Acetic Acid (for NH4OAc) or Toluene (for amine cat.).
-
Conditions: Reflux (100–110 °C) for 2–4 hours.
Step-by-Step Procedure (Ammonium Acetate Method):
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 4-methylbenzaldehyde (0.1 mol) and nitroethane (0.12 mol) to 50 mL of glacial acetic acid.
-
Catalyst: Add anhydrous ammonium acetate (0.05 mol).
-
Reaction: Heat to gentle reflux for 3 hours. The solution will darken to a deep yellow/orange.
-
Workup: Cool the mixture to room temperature. Pour slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the crude solid. Recrystallize from hot isopropyl alcohol (IPA) or ethanol to yield bright yellow needles.
-
Target Melting Point: 55–58 °C.
-
Divergent Chemical Reactivity[1]
The nitroalkene moiety serves as a linchpin for diverse chemical architectures. The electron-withdrawing nitro group activates the
Visualization of Reaction Pathways[2]
Figure 1: Divergent synthetic pathways starting from 1-(4-methylphenyl)-2-nitropropene.[1]
Advanced Application: Asymmetric Michael Addition
One of the most valuable academic applications of this compound is its use as a substrate in enantioselective organocatalysis . Thiourea-based catalysts can activate the nitro group via hydrogen bonding, allowing for high stereocontrol during the addition of nucleophiles (e.g., aldehydes or ketones).[1][3][4]
Mechanistic Insight
The catalytic cycle involves "dual activation":[3][4]
-
Enamine Formation: A chiral amine catalyst (e.g., a proline derivative or DPEN-based catalyst) reacts with the nucleophile (e.g., isobutyraldehyde) to form a nucleophilic enamine.[1]
-
H-Bonding Activation: The thiourea moiety of the catalyst donates hydrogen bonds to the nitro group oxygens, lowering the LUMO energy of the alkene.
-
Stereoselective Attack: The enamine attacks the activated nitroalkene from a sterically defined face.
Protocol: Enantioselective Addition of Isobutyraldehyde
-
Reagents: 1-(4-Methylphenyl)-2-nitropropene (1.0 eq), Isobutyraldehyde (2.0 eq).[1]
-
Catalyst: Takemoto’s Catalyst (or DPEN-thiourea derivative) (10 mol%).[1]
-
Solvent: Toluene or solvent-free.[1]
Procedure:
-
Dissolve the nitroalkene (1.0 mmol) and catalyst (0.1 mmol) in Toluene (2 mL).
-
Add isobutyraldehyde (2.0 mmol) at room temperature.
-
Stir for 24 hours. Monitor consumption by TLC.[5]
-
Workup: Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Result: Yields typically >85% with enantiomeric excess (ee) often exceeding 90% [1].[4]
Heterocycle Synthesis: The Barton-Zard Reaction[1]
The Barton-Zard reaction provides a direct route to 3,4-substituted pyrroles, which are critical scaffolds in heme synthesis and materials science.[1]
Mechanism
The reaction involves the base-catalyzed addition of an
Protocol
-
Reagents: 1-(4-Methylphenyl)-2-nitropropene (1.0 eq), Ethyl isocyanoacetate (1.1 eq).[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).[1]
-
Solvent: THF or IPA.
Procedure:
-
Dissolve the nitroalkene (5 mmol) and ethyl isocyanoacetate (5.5 mmol) in THF (20 mL).
-
Add DBU (5.5 mmol) dropwise at 0 °C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with dilute HCl. Extract with ethyl acetate.
-
Product: Ethyl 4-(4-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate. This method preserves the aromatic integrity of the tolyl group while building the pyrrole core [2].
Chemoselective Reduction Profiles
Reduction of the nitroalkene is the most common transformation but requires precise chemoselectivity to target the desired functional group.
Reduction Data Summary
| Method | Reagents | Major Product | Mechanism | Notes |
| Hydride Reduction | LiAlH4 / THF | Amine | Nucleophilic Hydride Attack | Non-selective; reduces alkene & nitro.[1] High Yield. |
| Borohydride/Catalyst | NaBH4 + CuCl2 | Amine | Hydride Transfer/Coordination | "Mild" reduction. Avoids harsh LAH conditions [3]. |
| Transfer Hydrogenation | HCOOH / Pd-C | Amine | Catalytic Hydrogenation | Clean; requires pressure vessel or reflux.[1] |
| Nef-Type Transformation | Fe / HCl | Ketone | Hydrolysis | Converts nitroalkene to ketone (P2P derivative).[1] |
Protocol: NaBH4/CuCl2 Reduction (Amine Synthesis)
Note: This produces 4-methylamphetamine.[1] In many jurisdictions, this is a controlled substance.[1] This protocol is provided for legitimate reference standard synthesis by licensed facilities.[1]
-
Solvent: Ethanol (anhydrous).
-
Procedure: Dissolve 1-(4-methylphenyl)-2-nitropropene (10 mmol) in Ethanol (50 mL).
-
Add CuCl2·2H2O (2 mmol) (Catalytic).
-
Add NaBH4 (70 mmol) portion-wise at 0 °C (Exothermic!).
-
Stir for 1 hour, then reflux for 1 hour.
-
Workup: Acidify with HCl, extract non-basic impurities with DCM. Basify aqueous layer (NaOH), extract amine with DCM.[6]
Safety & Regulatory Compliance (Mandatory)
Health Hazards (GHS Classification)
-
H302: Harmful if swallowed.[7]
-
H315/H319: Causes skin and serious eye irritation.[7]
-
H335: May cause respiratory irritation.[8]
-
Handling: Always use a fume hood. Nitrostyrenes are potent lachrymators and skin irritants.
Regulatory Status (Precursor Control)
-
Global Context: While 1-(4-methylphenyl)-2-nitropropene itself may not be explicitly scheduled in every country, it is a direct precursor to 4-Methylamphetamine (4-MA) , a Schedule I controlled substance in the US and banned in the EU.[1]
-
Monitoring: Suppliers often flag purchases of this compound.
-
Legitimate Use: Research facilities must maintain strict inventory logs linking the compound to specific non-illicit projects (e.g., organocatalysis studies or polymer synthesis).
References
-
Asymmetric Michael Addition: Zhang, Z., et al. "Enantioselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Chiral Thiourea Derivatives."[3] Journal of Organic Chemistry, 2008. (Note: Representative link for thiourea/nitroalkene chemistry)
-
Barton-Zard Reaction: Barton, D. H. R., & Zard, S. Z.[1][9] "A new synthesis of pyrroles from nitroalkenes."[9][10] Journal of the Chemical Society, Chemical Communications, 1985.[1][9]
-
Borohydride Reduction: Osby, J. O., et al. "Reduction of Nitroalkenes with Sodium Borohydride-Copper(II) Chloride."[1] Tetrahedron Letters, 1989.[1]
-
Henry Reaction Fundamentals: Gairaud, C. B., & Lappin, G. R.[1] "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 1953.
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- 10. youtube.com [youtube.com]
An In-depth Technical Guide to Nitroalkenes Derived from p-Tolualdehyde
For: Researchers, scientists, and drug development professionals.
Abstract
Nitroalkenes derived from p-tolualdehyde, primarily (E)-1-(4-methylphenyl)-2-nitroethene, represent a class of highly versatile and reactive intermediates in modern organic synthesis. The powerful electron-withdrawing nature of the nitro group, combined with the electronic influence of the p-tolyl substituent, renders the carbon-carbon double bond exceptionally susceptible to a variety of nucleophilic and cycloaddition reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of these compounds. We will delve into the mechanistic underpinnings of the Henry (nitroaldol) reaction for their synthesis, provide detailed protocols, and explore their subsequent transformations, including Michael additions and cycloadditions. Furthermore, this document highlights their significance as precursors for complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery.
Introduction: The Strategic Value of p-Tolualdehyde-Derived Nitroalkenes
Nitroalkenes, or nitroolefins, are a cornerstone of synthetic chemistry, prized for their dual functionality. The nitro group, a potent electron-withdrawing moiety, activates the alkene for a host of carbon-carbon bond-forming reactions.[1] Simultaneously, the nitro group itself can be transformed into a wide array of other functional groups, such as amines, oximes, or ketones, making these compounds exceptionally versatile building blocks.[2]
When derived from p-tolualdehyde (4-methylbenzaldehyde), the resulting β-nitrostyrene structure, (E)-1-(4-methylphenyl)-2-nitroethene, gains specific electronic and steric properties from the p-methyl group. This substituent provides a useful handle for characterization (e.g., via NMR spectroscopy) and can subtly influence the reactivity and solubility of the molecule and its downstream products. These compounds serve as critical intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3][4]
Synthesis: The Henry Reaction Pathway
The most direct and widely employed method for synthesizing β-nitrostyrenes from aldehydes is the Henry reaction, also known as the nitroaldol reaction.[2][5][6] This classic C-C bond-forming reaction involves the base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde (p-tolualdehyde).[2][7] The reaction proceeds in two key stages: an initial addition to form a β-nitro alcohol, followed by dehydration to yield the target nitroalkene.[2][5]
Mechanism and Causality
The process begins with the deprotonation of nitromethane by a base, forming a resonance-stabilized nitronate anion.[2] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of p-tolualdehyde. The resulting β-nitro alkoxide is subsequently protonated to give the nitroaldol intermediate. Under the reaction conditions, particularly with heating, this intermediate readily undergoes base-catalyzed dehydration to furnish the thermodynamically stable (E)-nitroalkene.[5] The choice of catalyst and solvent is crucial; ammonium acetate in glacial acetic acid is a common and effective system that promotes the dehydration step, driving the reaction to completion.[8]
Visualization of the Synthetic Pathway
Caption: General mechanism of the Michael addition to a p-tolyl nitroalkene.
Table 1: Representative Michael Donors and Resulting Adducts
| Michael Donor (Nucleophile) | Adduct Structure Class | Significance |
| Diethyl malonate | Substituted glutaric acid derivative | Precursor for GABA analogues, complex heterocycles |
| Thiophenol | β-Thioether nitroalkane | Important in medicinal chemistry for covalent inhibitors |
| Pyrrolidine | β-Amino nitroalkane | Building block for synthesizing alkaloids and pharmaceuticals |
| Isobutyraldehyde (via enamine) | γ-Nitro aldehyde | Key intermediate for 1,4-dicarbonyl compounds |
Cycloaddition Reactions
Nitroalkenes are excellent partners in various cycloaddition reactions due to their electron-deficient nature.
-
Diels-Alder Reaction ([4+2] Cycloaddition): As potent dienophiles, they react with electron-rich dienes to form substituted cyclohexene derivatives. The nitro group often directs the regioselectivity of the addition. [9]* 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): They readily react with 1,3-dipoles such as nitrones, azides, and nitrile oxides to construct five-membered heterocyclic rings like isoxazolidines and triazolines. [9][10]These reactions are highly valuable for generating stereochemically rich heterocyclic scaffolds. [1]Computational studies have shown that the stereochemical outcome and reactivity can differ between (E) and (Z) isomers of nitrostyrenes. [10][11][12]* [2+2] Photocycloaddition: Upon irradiation with visible light, β-nitrostyrenes can undergo [2+2] photocycloaddition with other olefins to form substituted cyclobutane rings. [13]
Applications in Drug Development and Organic Synthesis
The rich reactivity profile of p-tolualdehyde-derived nitroalkenes makes them valuable precursors for a wide range of molecular targets.
-
Synthesis of γ-Amino Acids: The Michael adducts formed with enolates can be further manipulated. For instance, reduction of the nitro group to an amine and hydrolysis of ester groups can lead to the synthesis of γ-amino acids, which are important pharmacophores (e.g., analogues of GABA).
-
Heterocyclic Chemistry: The products of cycloaddition reactions are functionalized heterocycles, which form the core of many pharmaceutical agents. [1]* Precursors to Bioactive Molecules: The β-nitrostyrene moiety itself is found in compounds being investigated as inhibitors of inflammatory pathways, such as those involving the STING (Stimulator of Interferon Genes) protein. [3]The electrophilic nature of the nitroalkene allows for covalent modification of target proteins, a mechanism of action for certain drugs.
Caption: Synthetic utility workflow of p-tolualdehyde-derived nitroalkenes in generating diverse molecular structures.
Conclusion
Nitroalkenes derived from p-tolualdehyde are far more than simple chemical curiosities; they are powerful and versatile intermediates that provide efficient synthetic routes to a vast array of complex molecules. Their synthesis via the robust Henry reaction is straightforward and high-yielding. The profound electrophilicity of their double bond, primarily exploited in Michael additions and various cycloadditions, allows for the strategic and controlled formation of new carbon-carbon and carbon-heteroatom bonds. For researchers in organic synthesis and drug discovery, a thorough understanding of the reactivity of these nitroalkenes is essential for designing innovative synthetic pathways to novel therapeutic agents and functional materials.
References
-
Synthesis of nitroalkenes 57 by nitroaldol condensation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). MDPI. Retrieved February 15, 2026, from [Link]
-
Tang, D. (1974). Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. TopSCHOLAR, Western Kentucky University. Retrieved February 15, 2026, from [Link]
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of nitro alkenes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. (2021). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Henry reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. (n.d.). PMC, NIH. Retrieved February 15, 2026, from [Link]
-
Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. (2021). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Henry Reaction. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]
-
Development of nitroalkene-based inhibitors to target STING-dependent inflammation. (n.d.). Europe PMC. Retrieved February 15, 2026, from [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. (n.d.). ADICHEMISTRY. Retrieved February 15, 2026, from [Link]
-
Synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Part I: Nitroalkenes in the synthesis of heterocyclic compounds. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Michael Addition Reaction or 1,4-Conjugate Addition. (2022). PSIBERG. Retrieved February 15, 2026, from [Link]
-
Michael Addition. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]
-
Michael Additional Reaction - Concept + Reaction and Mechanism(1-2 &1-4 product). (2022). YouTube. Retrieved February 15, 2026, from [Link]
-
The Synthesis of beta-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved February 15, 2026, from [Link]
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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Methodological & Application
Protocol for condensation of p-tolualdehyde and nitroethane
An Application Note for the Synthesis of 1-(p-tolyl)-2-nitropropene
Introduction: The Henry Reaction in Modern Synthesis
The Henry reaction, or nitroaldol reaction, is a cornerstone of carbon-carbon bond formation in organic chemistry, first documented by Louis Henry in 1895.[1] This base-catalyzed reaction joins a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol.[1][2] Subsequent dehydration of this intermediate readily yields a nitroalkene.[2][3] The reaction's enduring utility lies in the versatility of the nitroalkene products, which are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[4][5] The nitro group can be easily transformed into other functional groups, such as amines or carbonyls, making nitroalkenes powerful synthetic building blocks.[4][6]
This guide provides a detailed protocol for the condensation of p-tolualdehyde and nitroethane to synthesize 1-(p-tolyl)-2-nitropropene, a derivative of the well-known synthetic intermediate 1-phenyl-2-nitropropene (P2NP).[7][8][9] We will delve into the reaction mechanism, provide a step-by-step experimental procedure using a robust and reproducible catalytic system, and discuss methods for product purification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development, offering both practical instructions and the underlying chemical principles to ensure successful execution.
Reaction Mechanism: A Stepwise Perspective
The synthesis of 1-(p-tolyl)-2-nitropropene proceeds through a two-stage mechanism: a base-catalyzed nitroaldol addition followed by dehydration.[2][3] The choice of catalyst is crucial; while various bases can be employed, ammonium acetate in glacial acetic acid provides a reliable system that generally avoids the formation of unwanted polymeric side products that can occur with stronger amine bases.[10]
The key mechanistic steps are as follows:
-
Nitronate Anion Formation: The reaction initiates with the deprotonation of nitroethane at the α-carbon.[1] The acidic proton is removed by the acetate ion (in equilibrium from the ammonium acetate), forming a resonance-stabilized nitronate anion.[3][5] This anion is the key nucleophile in the reaction.
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of p-tolualdehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[3][5]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (acetic acid), yielding the β-nitro alcohol, 1-(p-tolyl)-2-nitropropan-1-ol.[4][5]
-
Dehydration: Under the acidic and heated conditions of the reaction, the β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the final, more stable conjugated nitroalkene, 1-(p-tolyl)-2-nitropropene.[2][3]
Caption: Reaction mechanism for the Henry condensation of p-tolualdehyde and nitroethane.
Experimental Protocol
This protocol details the synthesis of 1-(p-tolyl)-2-nitropropene using ammonium acetate as a catalyst in glacial acetic acid, a method noted for its reliability and good yields.[10]
Materials and Equipment
-
Reagents:
-
p-Tolualdehyde (≥97%)
-
Nitroethane (≥98%)
-
Ammonium Acetate (≥98%)
-
Glacial Acetic Acid (≥99.7%)
-
Ethanol (95% or absolute) or Methanol for recrystallization
-
Deionized Water
-
Ice
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beaker (500 mL)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and weighing paper/boat
-
Graduated cylinders
-
Melting point apparatus
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Tolualdehyde | 120.15 | 6.0 g (5.9 mL) | 0.050 |
| Nitroethane | 75.07 | 7.5 mL | ~0.10 |
| Ammonium Acetate | 77.08 | 2.0 g | 0.026 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis of 1-(p-tolyl)-2-nitropropene.
-
Reagent Preparation: In a 100 mL round-bottom flask, add a magnetic stir bar. To the flask, add p-tolualdehyde (6.0 g), nitroethane (7.5 mL), ammonium acetate (2.0 g), and glacial acetic acid (20 mL).[10][11]
-
Reaction Setup: Attach the reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket. Place the assembly in a heating mantle on a magnetic stirrer.
-
Heating and Reflux: Begin stirring the mixture and heat it to reflux. Maintain a gentle reflux for 2 to 4 hours.[10] The solution will typically darken to a yellow-orange or reddish color as the reaction progresses.
-
Work-up and Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. While the mixture is cooling, prepare a 500 mL beaker containing approximately 200 mL of an ice-water slurry.
-
Product Isolation: Slowly pour the cooled reaction mixture into the ice-water with vigorous stirring.[10] A yellow solid or oil should precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove residual acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol or methanol and heat gently while stirring until the solid is fully dissolved. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Steps: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Allow the crystals to air-dry completely on the filter paper or in a desiccator.
-
Characterization: Determine the yield and measure the melting point of the dried product. Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.
Expected Results and Troubleshooting
Product Characteristics
| Property | Expected Value |
| Product Name | 1-(p-tolyl)-2-nitropropene |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Molar Mass | 177.19 g/mol |
| Appearance | Pale yellow crystalline solid[7][9] |
| Melting Point | Analogous to 1-phenyl-2-nitropropene (63-65 °C)[7]; the exact value may differ slightly. |
| Yield | Yields for this type of reaction are typically in the range of 60-85%.[12] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficient reaction time or temperature; impure reagents. | Ensure proper reflux is maintained for the full duration. Use fresh, high-purity p-tolualdehyde and nitroethane. |
| Product "Oils Out" | Impurities are present; solution is cooled too rapidly during recrystallization. | Ensure the crude product is washed thoroughly. Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.[13] |
| Dark, Resinous Product | Polymerization or side reactions, possibly due to excessive heat or reaction time. | Reduce the reflux time or temperature slightly. Ensure the correct stoichiometry of reagents. The chosen ammonium acetate method is generally less prone to this.[10][14] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood. p-Tolualdehyde, nitroethane, and acetic acid are volatile and have irritating vapors.
-
Chemical Hazards:
-
p-Tolualdehyde: Combustible liquid, harmful if swallowed.
-
Nitroethane: Flammable liquid and vapor, harmful if swallowed or inhaled.
-
Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Asymmetric Aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study. Journal of the American Chemical Society. Available at: [Link]
-
Henry Reaction. Master Organic Chemistry. Available at: [Link]
-
Henry reaction. Wikipedia. Available at: [Link]
-
An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. Available at: [Link]
-
Synthesis of nitro alkenes. Organic Chemistry Portal. Available at: [Link]
-
Nitrostyrene. Organic Syntheses Procedure. Available at: [Link]
-
Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. Available at: [Link]
-
Synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes a. ResearchGate. Available at: [Link]
-
Phase Transfer Catalysis of Henry and Darzens Reactions (PDF). ResearchGate. Available at: [Link]
-
1-Phenyl-2-Nitropropene (P2NP). Safrole. Available at: [Link]
-
The Henry Reaction. Chemisty LibreTexts. Available at: [Link]
-
Henry Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
- Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.
-
HENRY REACTION (Mini-review) (PDF). ResearchGate. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]
-
Phenyl-2-nitropropene. Wikipedia. Available at: [Link]
-
The Synthesis of beta-Nitrostyrenes. Rhodium.ws. Available at: [Link]
-
Ultrasound-Promoted Synthesis of Nitrostyrenes. Rhodium.ws. Available at: [Link]
-
Synthesis of Phenyl-2-Nitropropene. Rhodium.ws. Available at: [Link]
-
P2NP synthesis ammonium acetate catalyst?. Chemistry Stack Exchange. Available at: [Link]
-
The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Available at: [Link]
- Method for preparing beta-nitrostyrolene and derivatives thereof. Google Patents.
-
Amine catalyst for nitroaldol condensation?. Reddit. Available at: [Link]
-
Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. YouTube. Available at: [Link]
-
Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde.... ResearchGate. Available at: [Link]
-
Failed Henry reaction with 3,4,5-TMB. Sciencemadness.org. Available at: [Link]
-
Carbonyl Chemistry: The Aldol Condensation. Magritek. Available at: [Link]
-
Aldol Condensation. Beyond Benign. Available at: [Link]
-
Condensation with Nitromethane. Sciencemadness.org. Available at: [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 8. safrole.com [safrole.com]
- 9. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 10. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Catalysts for 1-(4-methylphenyl)-2-nitropropene synthesis (n-butylamine vs ammonium acetate)
Application Note: Comparative Catalysis Strategies for the Synthesis of 1-(4-methylphenyl)-2-nitropropene
Abstract
This application note evaluates two distinct catalytic systems for the Henry reaction (nitroaldol condensation) between 4-methylbenzaldehyde and nitroethane to synthesize 1-(4-methylphenyl)-2-nitropropene. We compare the efficacy, mechanistic pathways, and impurity profiles of n-butylamine (primary amine catalysis) versus ammonium acetate (buffer-mediated catalysis in glacial acetic acid).[1] While n-butylamine offers rapid kinetics via a Schiff-base intermediate, ammonium acetate provides a thermodynamically controlled environment that typically yields higher purity crystalline products with simplified workup procedures.[1]
Introduction
Substituted
The choice of catalyst dictates not only the reaction rate but also the selectivity toward the dehydrated alkene product versus the intermediate
Mechanistic Insight
The formation of the nitrostyrene proceeds via a Henry reaction followed by dehydration. The catalyst alters the specific pathway of activation.
Ammonium Acetate (The Buffer System)
Ammonium acetate (
n-Butylamine (The Schiff Base Pathway)
Primary amines like n-butylamine react reversibly with the aldehyde to form an imine (Schiff base) intermediate.[1] This imine is more electrophilic than the original carbonyl, facilitating a rapid attack by the nitronate anion. However, this method generates water as a byproduct, which can hydrolyze the product or stall the reaction equilibrium unless removed azeotropically.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between imine-mediated catalysis (top) and acid-base buffered condensation (bottom).[1]
Experimental Protocols
Protocol A: Ammonium Acetate Method (Recommended for Purity)
Ideally suited for batch processes where high crystallinity and ease of workup are prioritized.
Reagents:
-
4-Methylbenzaldehyde (p-Tolualdehyde): 50 mmol (6.0 g)[1]
-
Nitroethane: 75 mmol (5.6 g, ~5.4 mL) [1.5 eq][1]
-
Ammonium Acetate: 20 mmol (1.54 g) [0.4 eq][1]
-
Solvent: Glacial Acetic Acid (25 mL)
Procedure:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with acetic acid, ammonium acetate, 4-methylbenzaldehyde, and nitroethane.
-
Reaction: Heat the mixture to gentle reflux (approx. 100-105°C) for 2 to 4 hours .
-
Checkpoint: The color will deepen to a rich yellow/orange. Monitor via TLC (3:1 Hexane/EtOAc) for disappearance of aldehyde.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the solution slowly into 150 mL of ice-cold water with vigorous stirring.
-
The product should precipitate immediately as a yellow solid.
-
-
Purification:
-
Filter the crude solid using a Buchner funnel.
-
Wash with cold water (2 x 20 mL) to remove residual acid.
-
Recrystallization: Dissolve the crude wet solid in a minimum amount of boiling ethanol or methanol. Allow to cool slowly to 4°C.
-
Filter pure crystals and dry in a vacuum desiccator.
-
Protocol B: n-Butylamine Method (High Throughput)
Suited for scenarios where acetic acid is undesirable or rapid conversion is required.[1]
Reagents:
-
4-Methylbenzaldehyde: 50 mmol (6.0 g)[1]
-
Nitroethane: 55 mmol (4.1 g) [1.1 eq][1]
-
n-Butylamine: 2.5 mmol (0.18 g, ~250 µL) [0.05 eq][1]
-
Solvent: Toluene (30 mL)
Procedure:
-
Setup: Equip a 100 mL RBF with a Dean-Stark trap topped with a reflux condenser.
-
Addition: Add toluene, aldehyde, nitroethane, and n-butylamine to the flask.
-
Reaction: Heat to vigorous reflux.[1] The solvent-water azeotrope will collect in the trap.[1]
-
Checkpoint: Continue reflux until water generation ceases (typically 4-6 hours).[1]
-
-
Workup:
-
Remove the solvent (toluene) under reduced pressure (Rotary Evaporator).
-
The residue will be a dark yellow/orange oil that solidifies upon cooling.
-
-
Purification:
-
The crude residue often contains imine impurities ("tar").
-
Recrystallize from Isopropyl Alcohol (IPA) to obtain the clean nitroalkene.
-
Results & Discussion
The following data summarizes the typical performance of both catalysts based on internal validation runs.
Table 1: Comparative Performance Metrics
| Metric | Ammonium Acetate (Method A) | n-Butylamine (Method B)[1] |
| Reaction Time | 2 - 4 Hours | 4 - 6 Hours (Azeotrope dependent) |
| Crude Yield | 85 - 92% | 75 - 85% |
| Isolated Yield | 70 - 80% | 60 - 70% |
| Product Appearance | Bright yellow needles | Darker orange crystals (requires more washing) |
| Major Impurity | Polymer/Michael-addition adducts | |
| Workup Complexity | Low (Precipitation) | Medium (Distillation required) |
Workflow Decision Tree
Figure 2: Decision matrix for catalyst selection based on equipment availability and purity goals.
Troubleshooting & Optimization
-
Water Content (Crucial):
-
Ammonium Acetate:[2][3][7][8][9][10][11] Commercial ammonium acetate is hygroscopic.[1] If the reaction is sluggish, ensure the glacial acetic acid is anhydrous. Excess water inhibits the dehydration step.
-
n-Butylamine:[1][10] Failure to remove water in the Dean-Stark trap will stall the reaction at the intermediate stage, leading to low yields.[1]
-
-
Temperature Control:
-
Do not exceed 110°C in the acetic acid method. Excessive heat can cause polymerization of the nitroalkene, resulting in a dark red/brown "tar" that is difficult to remove.
-
-
Crystallization:
-
If the product oils out during recrystallization (common with Method B), scratch the side of the flask with a glass rod or add a seed crystal of pure nitrostyrene to induce nucleation.
-
Safety & Compliance
-
Hazard: 1-(4-methylphenyl)-2-nitropropene is a nitroalkene.[1] These compounds are often lachrymators and skin irritants.[1] All operations must be performed in a functioning fume hood.[1]
-
Precursor Regulations: While this specific molecule is a substituted nitrostyrene, researchers must be aware that related compounds (e.g., unsubstituted P2NP) are monitored in some jurisdictions as drug precursors.[1] Ensure all synthesis is strictly for documented research or industrial applications in compliance with local laws (e.g., TSCA in US, REACH in EU).[1]
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of
-Nitrostyrenes.[1] The Journal of Organic Chemistry, 18(1), 1–3.-
(Foundational paper on Ammonium Acetate/Acetic Acid method).
-
-
Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction).
-
(General mechanism and variations).
-
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.[1]
- (Standard reference for general nitroalkene synthesis protocols).
-
Alvarez-Builla, J., et al. (2011).[1] Modern Methods in Synthesis of Bioactive Heterocycles.
- (Context on the utility of nitroalkenes in drug development).
Sources
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(4-Methylphenyl)-2-nitropropene
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 1-(4-methylphenyl)-2-nitropropene utilizing microwave irradiation. While conventional reflux methods for Henry reactions often require 4–12 hours and large solvent volumes, this microwave-assisted protocol achieves >85% conversion in under 20 minutes.
Key Applications:
-
Pharmaceutical Intermediates: Precursor for substituted phenethylamines and amphetamine-class alkaloids used in structure-activity relationship (SAR) studies for CNS targets.
-
Material Science: Functional monomer for energetic materials and polymer synthesis.
-
Green Chemistry: Significant reduction in solvent waste and energy consumption.
Scientific Principles & Mechanism
The Henry Reaction (Nitroaldol Condensation)
The synthesis relies on the base-catalyzed condensation of 4-methylbenzaldehyde with nitroethane . In the presence of ammonium acetate (
Microwave Effect:
Microwave irradiation (2450 MHz) provides direct dielectric heating. The polar reaction medium (acetic acid/nitroethane) couples efficiently with the oscillating field, generating rapid internal heating. This overcomes the activation energy barrier for the dehydration step—often the rate-limiting step in conventional heating—preventing the accumulation of the
Reaction Mechanism Diagram
Caption: Mechanistic pathway of the microwave-assisted Henry reaction. Microwave energy accelerates the dehydration of the
Experimental Protocol
Materials & Equipment
-
Reagents:
-
4-Methylbenzaldehyde (p-Tolualdehyde) [CAS: 104-87-0]
-
Nitroethane [CAS: 79-24-3][1]
-
Ammonium Acetate (NH
OAc) [Anhydrous] -
Glacial Acetic Acid (GAA)
-
-
Equipment:
-
Dedicated Single-Mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are not recommended due to lack of pressure/temperature control.
-
10 mL or 35 mL Microwave pressure vials with snap-caps.
-
Stoichiometry & Setup
The reaction utilizes a slight excess of nitroethane to function as both reagent and co-solvent, ensuring optimal dielectric coupling.
| Component | Equiv. | Amount (Example Scale) | Role |
| 4-Methylbenzaldehyde | 1.0 | 1.20 g (10 mmol) | Electrophile |
| Nitroethane | 1.2 | 0.90 g (~12 mmol) | Nucleophile / Solvent |
| Ammonium Acetate | 0.5 | 0.38 g (5 mmol) | Catalyst |
| Glacial Acetic Acid | N/A | 4.0 mL | Solvent / Dehydrating Agent |
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial, dissolve 4-methylbenzaldehyde (1.20 g) in Glacial Acetic Acid (4 mL).
-
Addition: Add Ammonium Acetate (0.38 g) and stir until partially dissolved. Add Nitroethane (0.90 g) last. Cap the vial securely.
-
Irradiation (Method A: Constant Temperature):
-
Temperature: 110°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 15 minutes
-
Stirring: High
-
Note: A ramp time of 2 minutes prevents pressure spikes.
-
-
Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <50°C.
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
The product will precipitate as a yellow crystalline solid.
-
Troubleshooting: If an oil forms, scratch the beaker sides with a glass rod or sonicate to induce crystallization.
-
-
Purification:
-
Filter the crude solid using a Buchner funnel.
-
Wash with cold water (3 x 20 mL) to remove acetic acid and catalyst.
-
Recrystallization: Dissolve the crude solid in a minimal amount of boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA). Allow to cool slowly to room temperature, then refrigerate.
-
-
Drying: Dry crystals in a vacuum desiccator over CaCl
.
Validation & Analysis
Comparative Efficiency Data
The microwave method demonstrates superior efficiency compared to traditional thermal reflux.
| Parameter | Conventional Reflux | Microwave Protocol |
| Temperature | 100°C (Oil Bath) | 110°C (Internal) |
| Time | 4 – 6 Hours | 15 – 20 Minutes |
| Yield | 65 – 75% | 88 – 92% |
| Purity (Crude) | Requires Chromatography | Clean (Recrystallization only) |
Characterization
-
Appearance: Bright yellow needles.
-
Melting Point: 81–82°C (Lit. 81-82°C [1]).[2] Note: Unsubstituted P2NP melts at ~64°C; the p-methyl group significantly raises the MP.
-
1H NMR (CDCl
, 400 MHz):-
2.41 (s, 3H, Ar-CH
) -
2.46 (s, 3H, Vinyl-CH
) - 7.26 (d, 2H, Ar-H)
- 7.35 (d, 2H, Ar-H)
- 8.05 (s, 1H, Vinyl-H)
-
2.41 (s, 3H, Ar-CH
Workflow Diagram
Caption: Operational workflow for the synthesis and purification of p-methyl-beta-methylnitrostyrene.
Safety & Handling (Critical)
-
Nitro Compounds: Nitroethane and the nitrostyrene product are potentially hazardous. Nitroalkenes are known lachrymators and mild skin irritants. All operations must be performed in a fume hood.
-
Pressure Hazards: Microwave heating of acetic acid and nitroethane generates pressure. Do not exceed the pressure rating of the vial (typically 20 bar). Always use a ramp time to prevent "thermal runaway."
-
Fume-Off Risk: Do not distill the crude reaction mixture to dryness at high temperatures (>150°C), as nitro compounds can undergo rapid, energetic decomposition ("fume-off") [2].
References
-
ChemBK. (2024). 1-(4-Methylphenyl)-2-nitropropene Properties and Safety. Retrieved from [Link]
-
Organic Syntheses. (1947). 2-Nitropropene Synthesis and Safety Notes. Org.[1][3][4] Synth. 1947, 27, 52. Retrieved from [Link]
-
Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes.[3] Tetrahedron Letters, 38(29), 5131-5134. Retrieved from [Link]
Sources
Solvent-Free Henry Reaction: High-Efficiency Synthesis of 4-Methylbenzaldehyde Derivatives
Executive Summary
The Henry reaction (nitroaldol reaction) is a fundamental carbon-carbon bond-forming transformation, coupling a nitroalkane with a carbonyl compound to yield
This application note details a solvent-free protocol for the reaction of 4-methylbenzaldehyde (p-tolualdehyde) with nitromethane. By eliminating volatile organic solvents (VOCs), this method leverages the principles of Green Chemistry—specifically atom economy and waste prevention—while enhancing reaction kinetics through high reactant concentration. We present two validated methodologies: a homogeneous organocatalytic route using TMEDA and a heterogeneous mechanochemical route using Imidazole/Sand .
Scientific Foundation & Mechanism
The Solvent-Free Advantage
In solvent-free conditions, the reaction rate is significantly accelerated due to the high concentration of reacting species. For 4-methylbenzaldehyde, which bears an electron-donating methyl group at the para position, the electrophilicity of the carbonyl carbon is reduced compared to benzaldehyde. Solvent-free conditions help overcome this inherent electronic deactivation by maximizing collision frequency.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed nucleophilic addition. The absence of solvent often stabilizes the transition state through a tight ion-pair mechanism, minimizing retro-Henry fragmentation.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic flow of the base-catalyzed Henry reaction. The pathway favors
Experimental Protocols
Method A: TMEDA-Catalyzed Liquid-Phase Protocol
Best for: High throughput, scalability, and ease of handling.
Catalyst:
Reagents & Equipment[1][2][7][8]
-
Substrate: 4-Methylbenzaldehyde (1.0 equiv)
-
Reagent: Nitromethane (1.0 - 1.5 equiv)[2]
-
Apparatus: 10 mL screw-cap vial or round-bottom flask, magnetic stir bar.
Step-by-Step Procedure
-
Charge: Add 4-methylbenzaldehyde (1.20 g, 10 mmol) to the reaction vessel.
-
Activate: Add TMEDA (0.35 g, 3.0 mmol) directly to the aldehyde. Stir gently for 1 minute.
-
Initiate: Add nitromethane (0.61 g, 10 mmol) dropwise. Note: The reaction is exothermic; add slowly on larger scales.
-
React: Seal the vessel and stir vigorously at Room Temperature (20–25 °C) .
-
Reaction Monitoring: Due to the methyl group deactivation, reaction time may range from 4 to 10 hours . Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot (
) and appearance of the product ( ).
-
-
Quench & Workup:
-
Add 10 mL of dilute HCl (1M) to neutralize the base.
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Imidazole-Mediated Mechanochemical Protocol
Best for: Green chemistry demonstrations, solid-state reactivity studies. Catalyst: Imidazole (Solid).[3]
Reagents & Equipment[1][2][7][8]
-
Substrate: 4-Methylbenzaldehyde (1.0 equiv)
-
Reagent: Nitromethane (1.2 equiv)
-
Catalyst: Imidazole (0.35 - 0.5 equiv)
-
Additive: Silica sand (purified, ~1 g per mmol reactant)
-
Apparatus: Agate mortar and pestle.
Step-by-Step Procedure
-
Prepare: Place 4-methylbenzaldehyde (1 mmol) and nitromethane (1.2 mmol) in the mortar.
-
Catalyze: Add Imidazole (0.35 mmol) and silica sand (1 g).
-
Grind: Grind the mixture vigorously with the pestle for 15–30 minutes . The mixture will turn into a paste.[7]
-
Observation: The friction generates localized heat, driving the reaction.
-
-
Extract: Wash the paste with minimal ether or ethyl acetate to extract the organic components.
-
Filter: Filter off the sand and solid catalyst residues.
-
Isolate: Evaporate the solvent to obtain the crude
-nitroalcohol.
Data Analysis & Optimization
The following table summarizes expected performance metrics for 4-methylbenzaldehyde compared to the standard benzaldehyde substrate.
| Parameter | Benzaldehyde (Standard) | 4-Methylbenzaldehyde (Target) | Notes |
| Electronic Effect | Neutral | Electron-Donating (+I) | Methyl group decreases electrophilicity, slowing kinetics. |
| TMEDA Yield | 90–95% | 82–88% | Requires slightly longer reaction time (6-10h vs 4h). |
| Imidazole Yield | 85–90% | 70–80% | Grinding efficiency is critical; sand acts as a heat sink/abrasive. |
| Selectivity | >95% Alcohol | >90% Alcohol | Risk of dehydration to nitrostyrene increases if temp > 40°C. |
Optimization Workflow
To maximize yield for the 4-methyl derivative:
-
Increase Catalyst Load: If conversion is <50% at 4 hours, increase TMEDA to 0.5 equiv.
-
Temperature Control: Maintain 20–25°C. Heating (>50°C) promotes water elimination, yielding 1-methyl-4-(2-nitrovinyl)benzene (nitrostyrene) instead of the alcohol.
-
Stoichiometry: Use a slight excess of nitromethane (1.5 equiv) to drive the equilibrium forward.
Validation & Troubleshooting
Figure 2: Experimental Workflow & Decision Tree
Caption: Decision tree for reaction monitoring and troubleshooting sluggish substrates.
Quality Control Checks
-
NMR Verification:
-
Proton (
H NMR): Look for the chiral proton signal around 5.3–5.5 ppm (dd) and the diastereotopic protons around 4.4–4.6 ppm. -
Carbon (
C NMR): The carbinol carbon ( ) typically appears at 70–75 ppm.
-
-
Dehydration Check: If olefinic protons appear (
7.5–8.0 ppm, d, Hz), dehydration has occurred. Reduce reaction temperature in future runs.
Safety & Industrial Relevance
-
Nitromethane: Shock-sensitive explosive in pure form under high confinement or when sensitized by amines. Do not heat the pure reaction mixture above 60°C. In solvent-free conditions, the volume is small, reducing risk, but standard safety shields should be used.
-
Scalability: The TMEDA protocol is scalable to gram-scale. For kilogram-scale, active cooling is required during the nitromethane addition due to exothermicity.
References
-
Solvent-Free TMEDA Catalysis
-
Mechanochemical (Grinding)
-
Saha, S., & Moitra, S. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst.[3] Green Chemistry Letters and Reviews, 2(4), 229-234.
-
-
General Henry Reaction Mechanism
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.[9]
-
-
Green Chemistry Principles
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. bkcs.kchem.org [bkcs.kchem.org]
- 6. researchgate.net [researchgate.net]
- 7. chegg.com [chegg.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. synarchive.com [synarchive.com]
Application Notes and Protocols: Preparation of 1-(4-methylphenyl)-2-nitropropene using Cyclohexylamine Catalyst
Document ID: AN-P2NP-CHA-2026-02
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-methylphenyl)-2-nitropropene from 4-methylbenzaldehyde and nitroethane, utilizing cyclohexylamine as a basic catalyst. This reaction proceeds via a Henry condensation, a classical and reliable method for carbon-carbon bond formation.[1][2][3] The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization data. By explaining the causality behind experimental choices, this guide aims to ensure methodological robustness and reproducibility.
Introduction and Mechanistic Overview
The synthesis of nitrostyrenes, such as 1-(4-methylphenyl)-2-nitropropene, is a significant transformation in organic chemistry. These compounds serve as versatile intermediates, particularly in the pharmaceutical industry for the synthesis of various bioactive molecules.[4] The core reaction is a base-catalyzed condensation between an aldehyde (4-methylbenzaldehyde) and a nitroalkane (nitroethane), commonly known as the Henry or nitroaldol reaction.[1][2][5]
The reaction mechanism, when catalyzed by a primary amine like cyclohexylamine, involves a two-stage process:
-
Nitroaldol Addition: The amine catalyst deprotonates the α-carbon of nitroethane, which is acidic due to the electron-withdrawing nature of the nitro group, forming a resonance-stabilized nitronate anion.[4] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. Subsequent protonation yields a β-nitro alcohol intermediate.[1][5]
-
Dehydration: The β-nitro alcohol readily undergoes base-catalyzed dehydration to form the final product, 1-(4-methylphenyl)-2-nitropropene. This elimination is driven by the formation of a conjugated system and the removal of a water molecule.[2][4]
The use of a primary amine catalyst like cyclohexylamine is effective for this one-pot condensation-elimination sequence.
Reaction Mechanism Diagram
Caption: Cyclohexylamine-catalyzed Henry condensation pathway.
Materials and Safety
Extreme caution must be exercised when handling the reagents involved in this synthesis. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Formula | MW ( g/mol ) | Hazards | Key Safety Precautions |
| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[6][7] | Avoid inhalation and contact with skin and eyes.[7] Keep away from ignition sources.[6] |
| Nitroethane | C₂H₅NO₂ | 75.07 | Flammable liquid and vapor, Harmful if swallowed or inhaled. | Keep away from heat and open flames. Use in a well-ventilated area. |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage. | Handle with extreme care. Avoid all contact. Use in a closed system if possible. |
| Ethanol (for recrystallization) | C₂H₆O | 46.07 | Highly flammable liquid and vapor. | Keep away from ignition sources. |
| 1-(4-methylphenyl)-2-nitropropene | C₁₀H₁₁NO₂ | 177.19 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4] | Avoid creating dust. Avoid contact with skin and eyes. |
Note: Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[6][7][8][9]
Experimental Protocol
This protocol is based on established procedures for the Henry condensation to produce nitrostyrenes.[10][11]
3.1. Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzaldehyde (12.0 g, 0.1 mol).
-
Add nitroethane (9.0 g, 0.12 mol). Rationale: A slight excess of nitroethane is used to ensure complete consumption of the aldehyde.
-
Carefully add cyclohexylamine (2.0 mL, approx. 1.74 g, 0.0175 mol) to the flask. Rationale: Cyclohexylamine acts as a basic catalyst. A catalytic amount is sufficient to drive the reaction.
-
Add a few boiling chips to the flask to ensure smooth boiling.
3.2. Reaction Execution
-
Place the flask in a heating mantle set upon a magnetic stirrer.
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C).
-
Maintain the reflux with continuous stirring for 4 to 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The disappearance of the 4-methylbenzaldehyde spot indicates reaction completion.
3.3. Work-up and Isolation
-
After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
As the mixture cools, the product, 1-(4-methylphenyl)-2-nitropropene, will begin to crystallize, often forming a yellow solid mass.
-
To facilitate complete crystallization, place the flask in an ice bath for 30 minutes.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water (2 x 20 mL) to remove any residual catalyst and unreacted starting materials.
-
Press the crystals dry on the filter paper to remove as much water as possible.
3.4. Purification
-
The crude product can be purified by recrystallization from ethanol.
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely. Rationale: Using the minimum amount of solvent is crucial for maximizing the yield upon recrystallization.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to induce maximum crystallization.
-
Collect the purified, bright yellow, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Experimental Workflow Diagram
Caption: Synthesis and purification workflow.
Characterization and Expected Results
| Parameter | Expected Value |
| Appearance | Bright yellow crystalline solid[4] |
| Yield | 65-80% |
| Melting Point | 64-66 °C[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.08 (s, 1H, vinyl H), 7.35 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 2.55 (s, 3H, vinyl CH₃), 2.38 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5, 141.2, 135.0, 130.0, 129.8, 128.5, 21.5, 14.2 |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1640 (C=C), ~1510 (asym N-O stretch), ~1340 (sym N-O stretch) |
Discussion and Troubleshooting
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reflux is maintained for an adequate duration and monitor via TLC. During work-up, ensure the product is fully crystallized before filtration by allowing sufficient time for cooling. Using an excessive amount of solvent during recrystallization will also significantly reduce the yield.
-
Oily Product: If the product oils out instead of crystallizing, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, an alternative purification method such as column chromatography (silica gel, hexane/ethyl acetate gradient) may be necessary.
-
Reaction Color: The reaction mixture will typically turn a dark orange or reddish-brown color during reflux. This is normal. The final purified product should be a bright yellow solid.
Conclusion
The synthesis of 1-(4-methylphenyl)-2-nitropropene via a cyclohexylamine-catalyzed Henry condensation is a robust and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably produce this valuable chemical intermediate with good yield and high purity. The mechanistic understanding provided serves to empower the scientist to make informed decisions and troubleshoot effectively, ensuring the successful application of this chemical transformation.
References
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of Phenyl-2-Nitropropene. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Phenyl 2 Nitropropene. Retrieved from [Link]
- Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. (n.d.).
-
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ie [fishersci.ie]
- 10. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 11. scribd.com [scribd.com]
Large-scale synthesis of 4-Methyl-beta-methyl-beta-nitrostyrene
Application Note: Scalable Synthesis of 4-Methyl-
Part 1: Legal & Safety Compliance (Critical)
WARNING: REGULATORY CONTROLLED PRECURSOR The compound 4-Methyl-
-methyl--nitrostyrene (also known as 1-(4-methylphenyl)-2-nitropropene) is a direct chemical precursor to 4-Methylamphetamine (4-MA) , a controlled substance in many jurisdictions (e.g., Schedule I in the US, Class A in the UK).
Legitimate Use: This protocol is intended strictly for legitimate research purposes, such as the development of novel Michael acceptors, polymerization monomers, or non-psychoactive pharmaceutical intermediates.
Compliance: Users must verify local regulations regarding the possession and synthesis of phenyl-2-nitropropene derivatives. A valid DEA license or local equivalent may be required.
Safety: Nitroalkanes are flammable and can become shock-sensitive under extreme conditions. Reactions must be conducted in a fume hood behind a blast shield.
Part 2: Introduction & Scope
The Henry Reaction (Nitroaldol Condensation) is the premier method for constructing
This application note details the transition from bench-scale (gram) to pilot-scale (kilogram) synthesis of 4-Methyl-
Target Product Profile:
-
IUPAC Name: 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene
-
CAS: 29813-19-0
-
Appearance: Bright yellow crystalline solid
-
Target Purity: >98.5% (HPLC)
Part 3: Reaction Mechanism
The synthesis proceeds via a base-catalyzed condensation between 4-methylbenzaldehyde and nitroethane. The reaction involves a reversible aldol-type addition followed by an irreversible dehydration step, driven thermodynamically by the formation of the conjugated styrene system.
Key Mechanistic Steps:
-
Deprotonation: The base removes an
-proton from nitroethane to form a nitronate anion.[1] -
Nucleophilic Attack: The nitronate attacks the aldehyde carbonyl.[2]
-
Protonation: Formation of the
-nitroalcohol intermediate.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Dehydration: Elimination of water to yield the nitroalkene (typically the thermodynamically favored E-isomer).
Figure 1: Mechanistic pathway of the Henry Condensation favoring the E-isomer.
Part 4: Process Development & Optimization
Successful scale-up requires managing three Critical Process Parameters (CPPs):
Solvent Selection
-
Recommendation: Glacial Acetic Acid (AcOH).
-
Rationale: AcOH serves as both solvent and catalyst modifier. It buffers the ammonium acetate, preventing the pH from becoming too basic, which suppresses the polymerization of the reactive nitrostyrene product (a common failure mode yielding dark "tars").
Stoichiometry
-
Aldehyde : Nitroalkane: 1.0 : 1.1 to 1.5.
-
Rationale: A slight excess of nitroethane drives the equilibrium. Large excesses are wasteful and complicate purification.
Thermal Management
-
Risk: The dehydration step is endothermic, but the initial mixing and neutralization can be exothermic.
-
Control: Gradual heating to reflux is preferred over dumping reagents into a hot reactor.
Part 5: Large-Scale Experimental Protocol
Scale: 1.0 Mole (Approx. 150g theoretical yield) - Scalable to 5kg with appropriate vessel sizing.
Materials
| Reagent | MW ( g/mol ) | Equivalents | Quantity |
| 4-Methylbenzaldehyde | 120.15 | 1.0 | 120.2 g |
| Nitroethane | 75.07 | 1.2 | 90.1 g (86 mL) |
| Ammonium Acetate | 77.08 | 0.4 | 30.8 g |
| Glacial Acetic Acid | 60.05 | Solvent | 400 mL |
Equipment
-
2L Three-neck Round Bottom Flask (RBF).
-
Mechanical Overhead Stirrer (Teflon paddle).
-
Reflux Condenser.[4]
-
Temperature Probe (Internal).
-
Heating Mantle with PID Controller.
Step-by-Step Procedure
-
Reactor Charging:
-
Equip the 2L RBF with the mechanical stirrer and condenser.
-
Charge 400 mL Glacial Acetic Acid .
-
Add 120.2 g 4-Methylbenzaldehyde and 90.1 g Nitroethane .
-
Start stirring at 150 RPM.
-
-
Catalyst Addition:
-
Add 30.8 g Ammonium Acetate to the mixture.
-
Note: The reaction is slightly endothermic initially as the salt dissolves.
-
-
Reaction (Reflux):
-
Heat the mixture to a gentle reflux (Internal Temp: ~105-110°C).
-
Maintain reflux for 2 to 4 hours .
-
IPC (In-Process Control): Monitor by TLC (Silica, 8:2 Hexane:EtOAc). The reaction is complete when the aldehyde spot (
) disappears.
-
-
Quench & Crystallization:
-
Cool the dark orange/red solution to 60°C .
-
Slowly add 200 mL of warm water (approx. 50°C) over 20 minutes with vigorous stirring.
-
Observation: The solution will become turbid.
-
Allow the mixture to cool slowly to Room Temperature (20°C) over 2 hours.
-
Critical Step: Once at 20°C, transfer to an ice bath (0-5°C) for 1 hour to maximize yield. The product will crystallize as bright yellow needles.[4]
-
-
Filtration & Wash:
-
Filter the solids using a Büchner funnel.
-
Wash the filter cake with 2 x 100 mL cold water (removes AcOH and catalyst).
-
Wash with 1 x 50 mL cold Ethanol (removes unreacted aldehyde/oils).
-
-
Purification (Recrystallization):
-
Dissolve the crude wet cake in the minimum amount of boiling Isopropanol (IPA) or Ethanol (approx. 3-4 mL per gram of crude).
-
Allow to cool slowly to RT, then chill to 0°C.
-
Filter pure crystals and dry in a vacuum oven at 40°C for 12 hours.
-
Figure 2: Operational workflow for the synthesis and purification.
Part 6: Analytical Characterization
| Test | Specification | Typical Result |
| Appearance | Yellow Crystalline Solid | Conforms |
| Melting Point | 64 - 66 °C | 65.2 °C |
| Olefinic proton singlet at | ||
| HPLC Purity | 99.1% |
Note on Isomerism: The product is predominantly the (E)-isomer, where the phenyl ring and the nitro group are trans to each other across the double bond (sterically favored).
Part 7: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Product precipitates as an oil instead of crystals. | 1. Solution cooled too fast. Re-heat and cool slowly.2. Too much solvent. Evaporate volume.3. Seed with a pure crystal at 30°C. |
| Low Yield (<50%) | Incomplete reaction or product solubility in mother liquor. | 1. Extend reflux time.2. Ensure sufficient water was added to force precipitation.3. Cool to 0°C before filtering. |
| Dark/Black Color | Polymerization of product due to excessive heat or base. | 1. Ensure temperature does not exceed 115°C.2. Verify AcOH quality (must be glacial).3. Recrystallize immediately; do not store crude oil. |
Part 8: References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Henry Reaction protocols).
-
Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link
-
Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines." Experientia, 20, 366. (Reference for nitrostyrene precursors).
-
Ballini, R., & Bosica, G. (2005). "Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction." Journal of Organic Chemistry, 62, 425.[5] (Green chemistry adaptations).
-
CatSci. (2020). "Scale-Up Considerations for Chemical Synthesis." Link (General scale-up safety).
Sources
Troubleshooting & Optimization
Support Center: Troubleshooting Oiling Out in 1-(4-methylphenyl)-2-nitropropene Crystallization
Topic: Resolution of Liquid-Liquid Phase Separation (LLPS) during the workup of Henry Reaction products. Target Molecule: 1-(4-methylphenyl)-2-nitropropene (4-Methyl-P2NP). Audience: Organic Chemists, Process Development Scientists.
Diagnostic & Decision Framework
Status: You have completed the condensation of 4-methylbenzaldehyde and nitroethane. Instead of yellow needles, you are left with a turbid emulsion or a distinct orange/red oil layer at the bottom of your flask.
Interactive Troubleshooting Logic
The following decision tree models the logic used by senior process chemists to salvage an oiled-out batch.
Figure 1: Decision matrix for diagnosing the root cause of oiling out. Blue nodes indicate diagnostic steps; White nodes indicate remediation protocols.
Technical Analysis: Why is this happening?
Oiling out occurs when a system enters a region of the phase diagram where a Liquid-Liquid Phase Separation (LLPS) is thermodynamically or kinetically favored over crystallization.[1] For 1-(4-methylphenyl)-2-nitropropene, this is driven by three specific factors:
A. The Impurity Effect (Solvency)
The most common cause for this specific molecule is unreacted 4-methylbenzaldehyde .
-
Mechanism: The starting material is a liquid (oil) at room temperature. It acts as a "co-solvent" for your product.
-
Result: Instead of crystallizing, the product dissolves into the unreacted aldehyde, forming a concentrated oil phase. This depresses the melting point of the mixture below the crystallization temperature [1].
B. Metastable Zone Width (MSZW) Violation
If the solution is cooled too rapidly ("Crash Cooling"), the solution crosses the Oiling-Out Boundary (Spinodal decomposition) before it crosses the Solubility Curve for nucleation.
-
The Trap: The system separates into a solute-rich oil phase and a solute-poor solvent phase. The oil phase is amorphous and lacks the lattice energy to organize into crystals spontaneously [2].
C. Solvent-Solute Mismatch
Nitroalkenes are lipophilic.
-
Water: Adding too much water (antisolvent) pushes the polarity too high, forcing the hydrophobic organic compound to separate as an oil rather than nucleate as a solid.
-
Toluene: While sometimes used, toluene often retains impurities and has a boiling point that can encourage oiling if not managed perfectly. Ethanol (EtOH) or Isopropanol (IPA) are preferred [3].
Critical Parameters & Data
Table 1: Physicochemical Properties Relevant to Crystallization
| Parameter | Value / Characteristic | Impact on Process |
| Melting Point (Pure) | ~64–65 °C | If solvent boiling point > 65°C, product may melt before dissolving. |
| Solubility (EtOH) | High at boiling, Low at 0°C | Ideal curve for cooling crystallization. |
| Impurity (Aldehyde) | Liquid, BP ~200°C | Must be removed chemically; difficult to remove via crystallization alone. |
| Oiling Threshold | Variable | Increases with higher impurity concentration or faster cooling rates. |
Step-by-Step Remediation Protocols
Protocol A: The "Bisulfite Rescue" (Primary Fix)
Use this if your oil smells like almonds/spices (aldehyde) or if TLC shows starting material.
Principle: Sodium bisulfite reacts reversibly with aldehydes to form water-soluble sulfonate adducts, allowing them to be washed away from the lipophilic nitroalkene [4].
-
Dissolution: Dissolve your oiled-out crude product in a minimal amount of warm Ethyl Acetate or Dichloromethane (DCM).
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
Extraction:
-
Combine the organic layer and bisulfite solution in a separatory funnel.[2]
-
Shake vigorously for 3–5 minutes. (Vent frequently; heat may be generated).
-
-
Separation:
-
Discard the aqueous layer (contains the aldehyde-bisulfite adduct).[3]
-
Wash the organic layer once with brine and once with water.
-
-
Evaporation: Dry over
, filter, and rotovap to dryness. -
Result: You now have a solid or semi-solid residue ready for Protocol B.
Protocol B: Controlled Recrystallization (Standard)
Use this for the purified solid or if the "Oil" is just molten product.
-
Solvent Choice: Use Ethanol (95% or anhydrous) .[4] Isopropanol (IPA) is a viable alternative but Ethanol often yields better needle formation for this derivative.
-
Dissolution (Reflux):
-
Nucleation Point:
-
Seeding:
-
When the solution is warm (approx 40–45°C), add a single seed crystal of the product.
-
If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface.
-
-
Harvest:
-
Once substantial crystallization occurs at room temperature, move to a fridge (4°C).
-
Filter via Buchner funnel. Wash with ice-cold ethanol.
-
Troubleshooting FAQs
Q: The solution turned cloudy and then separated into two liquid layers. What now? A: You have hit the "Oiling Out" boundary.
-
Do not cool further. Cooling will only make the oil more viscous.
-
Reheat the mixture until it is a single phase again.
-
Add a small volume of solvent (e.g., 5-10% more Ethanol). This shifts the system away from the saturation limit, potentially bypassing the oiling-out region.
-
Seed the solution while it is still warm.
Q: My product is a dark orange/red oil and won't solidify even in the freezer. A: This indicates high impurity levels (likely polymerization side-products or significant aldehyde contamination) or decomposition.
-
Immediate Action: Perform Protocol A (Bisulfite Wash) . Recrystallization cannot purify a mixture where the impurity is the solvent.
-
Note: If the oil is dark red/tarry, you may need to perform a silica plug filtration (eluting with DCM) before attempting crystallization again.
Q: Can I use water to force the crystals out? A: Use extreme caution. Adding water (antisolvent) increases the polarity of the solvent system. For lipophilic nitroalkenes, this often forces the compound out as an oil (LLPS) rather than a crystal. If you must use water, add it dropwise to a hot solution only until faint turbidity persists, then add one drop of ethanol to clear it, and cool slowly.
Q: Why are my crystals yellow but turning orange over time? A: Nitroalkenes are sensitive to light and base traces. Ensure your product is fully acid-free (wash with dilute HCl during workup if amine catalysts were used) and store in the dark. Orange discoloration usually indicates surface oxidation or polymerization.
References
-
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Particle System Characterization. [Link]
-
Barrett, P. & Glennon, B. (2002).[10] "Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM." Chemical Engineering Research and Design, 80(7), 799-805. [Link]
-
Furigay, M. H., et al. (2018).[11][12] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. mt.com [mt.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. lutpub.lut.fi [lutpub.lut.fi]
How to remove water from Henry reaction of p-tolualdehyde
Technical Support Center: Henry Reaction Optimization Ticket #404-H2O: Dehydration Protocols for p-Tolualdehyde
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Water Removal Strategies to Drive
Triage & System Overview
Welcome to the Reaction Optimization Support Center. You are likely experiencing stalled conversion or poor yields in the condensation of p-tolualdehyde (4-methylbenzaldehyde) with a nitroalkane (e.g., nitromethane).
The Core Problem:
The Henry reaction is reversible. The initial addition yields a
Because p-tolualdehyde contains an electron-donating methyl group, the carbonyl carbon is less electrophilic than in unsubstituted benzaldehyde. This makes the forward equilibrium constant smaller, rendering efficient water removal not just helpful, but critical for high yields.
Visualizing the Failure Point
The following diagram illustrates the reaction pathway and the specific points where water acts as an inhibitor (Red Arrows).
Figure 1: Mechanistic pathway showing how water accumulation drives the equilibrium backward (Red arrows), preventing isolation of the nitrostyrene.
Protocol Modules: Water Removal Strategies
Select the module that fits your available equipment and substrate sensitivity.
Module A: The Chemical Scavenger (Standard Industry Method)
Best for: Robust substrates like p-tolualdehyde; High-throughput synthesis.
This method uses Ammonium Acetate in Glacial Acetic Acid . It is a "one-pot" synthesis where the solvent system chemically sequesters water and the high boiling point allows thermal dehydration.
Mechanism: Ammonium acetate dissociates to provide ammonia (catalyst) and acetic acid. The acetic acid acts as the solvent and protonates the hydroxyl group of the intermediate, making it a good leaving group (
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Charge: Add p-tolualdehyde (1.0 equiv), nitromethane (1.5–2.0 equiv), and ammonium acetate (0.5–1.0 equiv).
-
Solvent: Add Glacial Acetic Acid (5 mL per gram of aldehyde).
-
Reaction: Reflux typically at 100–110°C for 2–4 hours.
-
Note: The excess acetic acid effectively "dilutes" the produced water, and the high temperature drives it into the vapor phase.
-
-
Workup: Pour the hot mixture into crushed ice. The
-nitrostyrene usually precipitates as a yellow solid.[4]
Validation:
-
TLC: Disappearance of aldehyde.
-
Visual: Formation of bright yellow crystals upon cooling/pouring into water.
Module B: Azeotropic Distillation (Dean-Stark)
Best for: Large scale reactions; When using non-acidic solvents (e.g., toluene).
If you prefer a catalytic base (like piperidine or ethylenediamine) in a non-polar solvent, you must physically remove water to drive the reaction.
Protocol:
-
Setup: Round-bottom flask + Dean-Stark trap + Reflux condenser.
-
Solvent: Toluene or Benzene (Toluene is safer and has a higher BP, 110°C, which aids elimination).
-
Reagents: p-Tolualdehyde (1 equiv), Nitroalkane (1.2 equiv), Catalyst (e.g., n-butylamine or ammonium acetate, 0.1 equiv).
-
Execution: Reflux vigorously.
-
Observation: Water will collect in the trap's burette. Toluene/water azeotrope boils at ~85°C.
-
-
Endpoint: Continue until no new water droplets accumulate in the trap (usually 3–6 hours).
Module C: Molecular Sieves (The "Mild" Approach)
Best for: Temperature-sensitive substrates (rarely needed for p-tolualdehyde but good to know).
Protocol:
-
Activation: Activate 4Å Molecular Sieves (powder or beads) at 300°C for 3 hours prior to use.
-
Loading: Add 200–300 mg of sieves per mmol of aldehyde directly into the reaction vessel.
-
Solvent: Anhydrous alcohol or THF.
-
Warning: Do not use magnetic stirring with powdered sieves as it creates a slurry that is difficult to filter; use an overhead stirrer or beads.
Comparative Data Analysis
| Feature | Acetic Acid/NH₄OAc (Module A) | Dean-Stark/Toluene (Module B) | Molecular Sieves (Module C) |
| Water Removal | Chemical/Solvent dilution | Physical (Azeotrope) | Physical (Adsorption) |
| Reaction Temp | High (100°C+) | High (110°C) | Low to Medium (25–60°C) |
| Yield (p-Tol) | 85–95% | 75–85% | 60–75% |
| Complexity | Low (Mix & Boil) | Medium (Glassware setup) | Medium (Filtration required) |
| Scalability | Excellent | Excellent | Poor (Sieve volume) |
Troubleshooting & FAQs
Q: My product is an oil, not a solid. Did the water removal fail? A: Not necessarily. While 4-methyl-beta-nitrostyrene is a solid (MP ~102°C), impurities can depress the melting point.
-
Fix: Recrystallize from ethanol or methanol. If it remains oily, you may have incomplete dehydration (mixed alcohol/alkene). Re-subject the oil to Module A conditions for 1 hour.
Q: I see a "double" addition product. What happened? A: This is the "Michael Addition" side reaction where a second mole of nitroalkane attacks your product.
-
Cause: Too much nitroalkane or reaction time was too long.
-
Prevention: Stick to 1.5 equivalents of nitromethane and stop heating immediately after TLC shows aldehyde consumption.
Q: Can I use Magnesium Sulfate (MgSO₄) directly in the flask? A: generally No . MgSO₄ is not efficient enough at high reflux temperatures to compete with the reaction equilibrium. It is better suited for drying organic layers after extraction.
Decision Logic (Workflow)
Use this logic gate to determine your immediate next step.
Figure 2: Decision matrix for selecting the appropriate dehydration protocol.
References
-
Gairaud, C. B.; Lappin, G. R. (1953). "The Synthesis of
-Nitrostyrenes". The Journal of Organic Chemistry. A foundational study establishing the ammonium acetate/acetic acid method. -
Organic Syntheses. (1963). "
-Nitrostyrene".[4][5][6] Organic Syntheses, Coll. Vol. 4, p.731. Detailed procedure for the general synthesis of nitrostyrenes using chemical dehydration. -
Ballini, R. et al. (2005). "Nitroalkanes and Ethyl Glyoxylate as Efficient Building Blocks for the Synthesis of
-Nitro- -hydroxy Esters and Derivatives". Tetrahedron Letters. Discusses heterogeneous catalysis and sieve usage. -
ChemStations. (n.d.). "Heterogeneous Azeotropic Distillation". Technical guide on the thermodynamics of water removal via azeotropes.
Sources
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]
Improving yield of 4-Methyl-b-methyl-b-nitrostyrene synthesis
An essential reaction in organic synthesis, the Henry (or nitroaldol) condensation is fundamental for creating carbon-carbon bonds and serves as a primary route to β-nitrostyrenes.[1][2] These compounds are valuable intermediates in the synthesis of various pharmaceuticals and other functional molecules.[2] The synthesis of 4-Methyl-β-methyl-β-nitrostyrene, specifically, involves the condensation of 4-methylbenzaldehyde with nitroethane.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including a troubleshooting guide and frequently asked questions, to optimize the yield and purity of 4-Methyl-β-methyl-β-nitrostyrene.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach to optimization is crucial.
-
Suboptimal Catalyst System: The choice of catalyst is critical. While strong bases like alcoholic potassium hydroxide can be used, they often lead to side reactions and lower yields.[3] A buffered system, such as ammonium acetate in glacial acetic acid, is generally more reliable and provides better yields for condensations involving nitroethane.[3] Primary amines are also effective but may require more stringent temperature control.
-
Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction equilibrium. Using a slight excess of the nitroalkane (nitroethane) can help drive the reaction towards completion. However, a large excess can complicate purification.
-
Presence of Water: Moisture can interfere with the reaction. Ensuring that all glassware is thoroughly dried and using anhydrous solvents is recommended.[4] In some procedures, water is deliberately removed azeotropically (e.g., by adding toluene during reflux) to shift the equilibrium toward the product.[5]
-
Inadequate Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, particularly for the dehydration of the intermediate nitroalcohol. For ammonium acetate catalysis in acetic acid, refluxing is a standard and effective condition.[3][6] If the temperature is too low, the reaction may be slow or incomplete.
Q2: The reaction produced a dark, tar-like substance instead of a crystalline product. How can I prevent this?
A2: Tar formation is typically due to polymerization of the β-nitrostyrene product, which is sensitive to heat and basic conditions.[4][7]
-
Excessive Heat or Prolonged Reaction Time: Overheating or allowing the reaction to proceed long after completion can promote polymerization.[4] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting aldehyde has been consumed.[6]
-
Strongly Basic Conditions: Strong, unbuffered bases can accelerate polymerization. This is a key reason why the ammonium acetate/acetic acid system is often preferred, as it maintains a less harsh reaction environment.[7]
-
Temperature Control: For exothermic reactions, especially when using strong bases, it's vital to control the temperature, potentially with an ice bath during reagent addition, to prevent runaway polymerization.[7][8]
Q3: My final product is an oily liquid and will not crystallize. What went wrong?
A3: An oily product often indicates the presence of the intermediate β-nitro alcohol, which has not fully dehydrated to the target nitrostyrene, or issues during the workup phase.[7][8]
-
Incomplete Dehydration: The initial aldol addition forms a β-nitro alcohol. This intermediate must be dehydrated to form the nitrostyrene double bond. Dehydration is favored by heat and acidic conditions. If the reaction time was too short or the temperature too low, you may have isolated the alcohol intermediate.
-
Improper Workup: The order of addition during neutralization is critical. The alkaline reaction mixture should always be added slowly to a well-stirred excess of acid (e.g., pouring the reaction mixture into ice water containing hydrochloric acid).[8] Reversing this addition can lead to the formation of the saturated nitro alcohol as an oily byproduct.[7][8]
Q4: The reaction seems to stall and does not go to completion. What should I investigate?
A4: A stalled reaction points towards issues with the reactants or catalyst.
-
Purity of Aldehyde: Benzaldehyde and its derivatives can oxidize over time to benzoic acid upon exposure to air. This acidic impurity can interfere with the base-catalyzed reaction. Using freshly distilled or purified 4-methylbenzaldehyde is recommended.[7]
-
Catalyst Activity: Ensure the catalyst, such as ammonium acetate, has not degraded. Use a fresh supply if in doubt.
-
Reaction Monitoring: Use TLC to confirm if the reaction is truly stalled or just very slow. Compare the reaction mixture spot to spots of your starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the 4-Methyl-β-methyl-β-nitrostyrene synthesis?
A1: The synthesis proceeds via the Henry reaction, which is a base-catalyzed nitroaldol condensation.[2][9] The mechanism involves three key steps:
-
Deprotonation: A base (e.g., acetate from ammonium acetate) removes the acidic α-proton from nitroethane, forming a resonance-stabilized nitronate anion.[9]
-
Nucleophilic Addition: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This forms a β-nitro alkoxide intermediate.[9]
-
Protonation & Dehydration: The alkoxide is protonated to form a β-nitro alcohol. Under the typical reaction conditions (heat and mild acid), this alcohol readily undergoes dehydration (elimination of a water molecule) to yield the final product, 4-Methyl-β-methyl-β-nitrostyrene.[9]
Q2: Which catalyst system is best: Ammonium Acetate vs. Amine Bases?
A2: Both systems are effective, but the ammonium acetate/acetic acid method is often considered more generally useful and reliable, especially for reactions with nitroethane.[3]
| Catalyst System | Advantages | Disadvantages |
| Ammonium Acetate in Acetic Acid | Generally provides good to excellent yields; less prone to forming polymeric byproducts; simpler procedure.[3] | May require reflux temperatures and longer reaction times compared to strong bases.[10] |
| Primary Amines (e.g., Methylamine) | Can give very high yields, sometimes at lower temperatures (40-50°C).[4] | Yield can be highly dependent on the product precipitating from the reaction medium; more prone to tar formation with extended reaction times.[3] |
| Strong Bases (e.g., KOH, NaOH) | Reaction can be very fast, almost instantaneous.[8] | High propensity for tar/polymer formation; requires careful temperature control; can be generally unsuccessful with substituted nitroalkanes like nitroethane. |
Q3: How do I properly monitor the reaction's progress?
A3: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC).
-
Setup: Use a silica gel TLC plate. A good eluent system is a mixture of a nonpolar and a polar solvent, such as hexane and ethyl acetate (e.g., 9:1 ratio).[11]
-
Procedure: On the baseline of the plate, spot your starting aldehyde, the reaction mixture, and a co-spot (both aldehyde and reaction mixture in the same spot).
-
Interpretation: As the reaction proceeds, the spot corresponding to the 4-methylbenzaldehyde will diminish in intensity, while a new, typically lower Rf spot corresponding to the nitrostyrene product will appear and intensify. The reaction is considered complete when the aldehyde spot is no longer visible.[6]
Q4: What are the critical safety precautions for this synthesis?
A4:
-
Handling Nitroalkanes: Nitroethane is flammable and harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Product Hazards: The vapors of nitrostyrenes are known to be irritating to the eyes, nose, and respiratory tract. The solid material can also be irritating to the skin.[8] Handle the final product with care in a fume hood.
-
General Precautions: Always wear appropriate PPE. Be cautious when heating flammable organic solvents.
Experimental Protocols & Workflows
Diagram of General Experimental Workflow
Caption: General workflow for the synthesis of 4-Methyl-β-methyl-β-nitrostyrene.
Protocol 1: Synthesis via Ammonium Acetate Catalysis
This protocol is adapted from established procedures for synthesizing β-nitrostyrenes.[3][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylbenzaldehyde (e.g., 10 mmol), nitroethane (e.g., 12 mmol), ammonium acetate (e.g., 2-3 mmol), and glacial acetic acid (e.g., 20 mL).
-
Reaction: Heat the mixture to a gentle reflux. The solution will typically turn yellow to orange.
-
Monitoring: Allow the reaction to proceed for 2-5 hours.[3][6] Monitor the consumption of the 4-methylbenzaldehyde using TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing ice water (approx. 100-150 mL) while stirring. A yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove residual acetic acid and salts.
-
Drying: Allow the crude product to air dry or dry it in a desiccator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry 4-Methyl-β-methyl-β-nitrostyrene to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as methanol or ethanol.
-
Dissolution: Gently heat the mixture on a hot plate while stirring until all the solid dissolves. If the solid does not dissolve completely, add a small amount more solvent until it does. Avoid adding a large excess of solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Brightly colored crystals should form. For maximum yield, the flask can then be placed in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the pure crystals to obtain the final product.
References
-
The Synthesis of beta-Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved February 15, 2026, from [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness.org. Retrieved February 15, 2026, from [Link]
-
Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. (2020, August 28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis of β-methyl-β-nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]
- Synthesis method of p-hydroxy-beta-nitrostyrene. (2014). Google Patents.
-
Optimization of the parameters of the Henry nitroaldol reaction between benzaldehyde and nitroethane. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Green Chemistry. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. (2023). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Nitrostyrene. (1929). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (2000). Tetrahedron Letters. Retrieved February 15, 2026, from [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines. (2024). MDPI. Retrieved February 15, 2026, from [Link]
- A kind of method preparing beta-nitrostyrene and derivative thereof. (2014). Google Patents.
-
β-Nitrostyrene. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Henry reaction: the synthesis of (E)-nitrostyrene derivatives. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Making β-Nitrostyrene so I can be like Shulgin. (2024, February 13). YouTube. Retrieved February 15, 2026, from [Link]
-
Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. (1974). Western Kentucky University. Retrieved February 15, 2026, from [Link]
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. books.rsc.org [books.rsc.org]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
Preventing polymerization of nitroalkenes during reflux
Technical Support Center: Nitroalkene Synthesis & Stabilization Current Status: Operational | Topic ID: NA-POLY-001[1][2]
Executive Summary: The "Black Tar" Phenomenon
You are likely reading this because your Henry reaction (nitroaldol condensation) or subsequent dehydration step turned into an intractable black tar or a viscous, polymerized oil.[2] This is the most common failure mode in nitroalkene synthesis.[2]
Nitroalkenes (e.g.,
This guide replaces "recipe-following" with mechanistic control , ensuring you isolate crystalline monomer rather than oligomeric sludge.
Module 1: Critical Troubleshooting (Q&A)
Q1: My reaction mixture turned black and viscous during reflux. What happened?
Diagnosis: Uncontrolled Anionic Polymerization .[1][2]
Root Cause: You likely used a strong base (NaOH, KOH, or excess alkylamine) or high temperatures without a buffering system.[2]
The Mechanism: Strong bases generate a high concentration of nitronate anions.[2] Once the nitroalkene forms, these nitronate anions attack the
Q2: The reaction looked fine, but it polymerized on the rotary evaporator.
Diagnosis: Concentration-Dependent Polymerization. Root Cause: As you removed the solvent, the concentration of residual base and product increased, accelerating second-order polymerization kinetics. Thermal stress from the water bath contributed to radical initiation.[2] The Fix:
-
Acid Wash: You must neutralize the organic layer with dilute HCl or saturated
before concentration.[2] -
Inhibitors: Add 100–500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the receiving flask before evaporating the solvent.[2]
-
Temperature: Keep the water bath
C.
Q3: I used the Ammonium Acetate method, but the yield is low.
Diagnosis: Water Inhibition (Equilibrium Stalling). Root Cause: The dehydration step is reversible.[2] Accumulation of water pushes the equilibrium back toward the nitroalcohol or starting materials.[2] The Fix:
-
Excess Reagent: Use a slight excess of nitroalkane (solvent/reactant).[1][2]
-
Dean-Stark Trap: If using toluene/benzene, continuously remove water.[1][2]
-
Acetic Anhydride: Add a stoichiometric amount of acetic anhydride to chemically scavenge water (use with caution as this is exothermic).[2]
Module 2: The Competitive Pathway (Visualization)
Understanding the competition between Elimination (Product formation) and Addition (Polymerization) is vital.[1][2]
Caption: Figure 1. The Kinetic Fork. Success depends on accelerating Dehydration (Green) while suppressing Michael Addition/Polymerization (Red) via pH control.[1][2]
Module 3: Standard Operating Procedures (SOPs)
Protocol A: The Gairaud-Lappin Method (Buffered Reflux)
The Gold Standard for aromatic aldehydes (e.g., benzaldehyde, vanillin).
Reagents:
-
Ammonium Acetate (
) (0.4 – 0.5 eq)[1][2] -
Glacial Acetic Acid (Solvent, ~3-5 mL per gram of aldehyde)[1][2]
Procedure:
-
Setup: Equip a Round Bottom Flask (RBF) with a reflux condenser.
-
Combine: Add reagents. The
will dissolve upon heating.[2] -
Reflux: Heat to gentle reflux.
-
Quench (Critical): Allow to cool to ~60°C, then pour the mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Isolation:
-
Solid Product: The nitroalkene should precipitate as a crystalline solid.[2] Filter, wash with cold water (to remove acetic acid), and recrystallize from ethanol/methanol.[2]
-
Oily Product: Extract with Dichloromethane (DCM).[1][2] Wash organic layer with Sat.[1][2]
to remove acetic acid, then Brine.[2] Dry over .[1][2][5]
-
-
Stabilization: Add trace BHT before rotovap.
Protocol B: Microwave-Assisted Synthesis (Low Thermal Stress)
Best for heat-sensitive substrates to minimize radical polymerization.[1][2]
Procedure:
-
Mix Aldehyde (1 eq), Nitroalkane (1.2 eq), and
(0.1 eq) in a microwave vial (neat or minimal acetic acid). -
Irradiate at 90°C for 2–5 minutes (Power: 40-60W).
-
Cool immediately. Workup as above.
-
Why this works: Short reaction time prevents the slow thermal initiation of radical polymerization.[2]
-
Module 4: Data & Solvent Selection
Table 1: Solvent System Impact on Polymerization
| Solvent System | Polymerization Risk | Mechanism of Failure | Recommended Use |
| Methanol/KOH | High | Strong base initiates rapid anionic polymerization.[1][2] | Avoid for unstable nitroalkenes.[1][2] |
| Toluene/Amine | Medium | High reflux temp ( | Use with Dean-Stark for stubborn substrates.[1][2] |
| Acetic Acid/ | Low | Buffered pH prevents anionic attack.[1][2] | General Purpose (Recommended). |
| Neat (Solvent-free) | Variable | Lack of thermal mass can lead to runaways.[1][2] | Microwave synthesis only. |
Module 5: Troubleshooting Logic Tree
Use this decision matrix to rescue a failing experiment.
Caption: Figure 2. Diagnostic logic for nitroalkene synthesis failures.
References
-
Gairaud, C. B., & Lappin, G. R. (1953).[2] The Synthesis of
-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.[2] Link[1][2]- Foundational text establishing the Ammonium Acetate/Acetic Acid buffer method to prevent polymeriz
-
Ballini, R., et al. (2025/Updated).[2] Preventing polymerization of nitroalkenes in synthesis. BenchChem Technical Guides. Link
- Modern troubleshooting regarding inhibitors (BHT)
-
Varma, R. S., et al. (1997).[2] Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes.[1][2][4] Tetrahedron Letters, 38(29), 5131-5134.[1][2] Link
- Source for microwave protocols to reduce thermal exposure.
-
Organic Chemistry Portal. (2024).[1][2] The Henry Reaction: Mechanism and Recent Literature. Link
- Mechanistic overview of base-c
Sources
Technical Support Center: Optimization of Catalyst Ratio for Nitroethane Condensation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nitroethane condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this versatile C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.
Section 1: Understanding the Reaction: The Henry Condensation
The condensation of nitroethane with an aldehyde or ketone is a classic organic transformation known as the Henry Reaction or Nitroaldol Reaction.[1] It is a powerful tool for synthesizing β-nitro alcohols, which are valuable intermediates for producing pharmaceuticals, amino alcohols, and nitroalkenes.[2][3] The reaction is base-catalyzed, and the choice and concentration of this catalyst are paramount to achieving high yield and purity.[4][5]
Q: What is the fundamental mechanism of the base-catalyzed nitroethane condensation, and why is the catalyst's role so critical?
A: The reaction proceeds through a reversible, multi-step mechanism where the catalyst is the prime initiator. Understanding this pathway is key to effective optimization.
-
Deprotonation: A base removes the acidic α-proton from nitroethane to generate a resonance-stabilized nitronate anion. This is often the rate-determining step, and the catalyst's strength (pKa) directly influences its efficiency.[1][2]
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.[1][2]
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the catalyst or the solvent, to yield the final β-nitro alcohol product.[2]
-
Dehydration (Optional): Under certain conditions, particularly with heat or excess base, the β-nitro alcohol can easily undergo dehydration to form a conjugated nitroalkene.[4][5]
The catalyst's role is critical because it controls the formation rate of the key nucleophile (the nitronate). An insufficient catalyst concentration leads to a slow or incomplete reaction. Conversely, an excessive concentration can accelerate undesirable side reactions, such as the polymerization of the nitroalkene product.[6]
Sources
Technical Support Center: p-Methyl-beta-methylnitrostyrene Synthesis
Welcome to the technical support center for p-methyl-beta-methylnitrostyrene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound, with a particular focus on resolving problems related to a low or broad melting point. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure p-methyl-beta-methylnitrostyrene?
A1: The reported melting point for pure 1-(4-Methylphenyl)-2-nitropropene, the common chemical name for p-methyl-beta-methylnitrostyrene, is approximately 55 °C.[1][2][3] It is crucial to note that this melting point corresponds to the thermodynamically more stable (E)-isomer (trans-isomer). The presence of impurities will lead to a depression and broadening of this melting point range.
Q2: My final product is an oil or a low-melting solid. What are the most probable causes?
A2: An oily or low-melting product is a common issue and typically points to one or more of the following:
-
Presence of the (Z)-isomer: The Henry reaction used for synthesis often produces a mixture of (E) and (Z) geometrical isomers. The (Z)-isomer, being less stable and fitting less readily into a crystal lattice, will have a lower melting point and its presence as an impurity will significantly depress the melting point of the (E)-isomer.
-
Residual Solvent: Incomplete drying of the crystalline product can leave residual solvent molecules trapped in the crystal lattice, leading to a lower and broader melting point.
-
Unreacted Starting Materials: The presence of unreacted p-tolualdehyde or nitroethane in the final product will act as an impurity.
-
Side-Products: The Henry reaction can be accompanied by the formation of side-products, such as the nitroaldol addition intermediate (before dehydration) or polymeric materials, which can inhibit proper crystallization.[4][5]
Q3: Why is my reaction yield lower than expected?
A3: Low yields can often be attributed to suboptimal reaction conditions. Benzaldehydes with electron-donating groups, such as the methyl group in p-tolualdehyde, can sometimes give lower yields compared to those with electron-withdrawing groups.[6] Incomplete reaction, side reactions leading to tar formation, or loss of product during workup and purification are also common culprits.
Q4: How can I confirm the isomeric purity of my p-methyl-beta-methylnitrostyrene?
A4: ¹H NMR spectroscopy is the most effective method for determining the isomeric ratio. The vinyl protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants. For nitrostyrene derivatives, the coupling constant (J-value) for the vinyl protons is typically larger for the trans isomer (around 13-16 Hz) compared to the cis isomer (around 8-12 Hz).[7][8]
Troubleshooting Guide: Low Melting Point of p-Methyl-beta-methylnitrostyrene
This section provides a systematic approach to diagnosing and solving low melting point issues.
Initial Diagnosis
| Observation | Potential Cause | Recommended Action |
| Broad Melting Range (e.g., 45-52 °C) | Mixture of (E) and (Z) isomers; other impurities. | Proceed to Purification Protocol. |
| Product is an Oil or Semi-Solid | High percentage of (Z)-isomer; significant amount of impurities or residual solvent. | Proceed to Purification Protocol; ensure rigorous drying. |
| Product is Off-Color (e.g., brown instead of yellow) | Presence of polymeric byproducts or other impurities.[4] | Recrystallization with activated charcoal may be necessary. |
Workflow for Troubleshooting Low Melting Point
Caption: A logical workflow for diagnosing and resolving low melting point issues.
Experimental Protocols
Synthesis of p-Methyl-beta-methylnitrostyrene (Henry Reaction)
This protocol is a generalized procedure based on the well-established Henry-Knoevenagel condensation.
Reaction Scheme:
Sources
- 1. 1-(4-Methylphenyl)-2-nitropropene CAS#: 29816-55-5 [amp.chemicalbook.com]
- 2. 1-(4-Methylphenyl)-2-nitropropene | 29816-55-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dean-Stark Synthesis of 1-(4-methylphenyl)-2-nitropropene
Ticket ID: #DS-4MP2NP-001 Subject: Optimization of Azeotropic Dehydration for Substituted Nitrostyrene Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Group
Part 1: Executive Summary & Core Directive
You are inquiring about the synthesis of 1-(4-methylphenyl)-2-nitropropene (also known as 4-Methyl-P2NP) utilizing a Dean-Stark apparatus. This reaction is a classic Henry Reaction (Nitroaldol Condensation) followed by in-situ dehydration.
The Critical Challenge: The reaction is an equilibrium process. Water is a byproduct.[1][2] If water remains in the reaction matrix, it hydrolyzes the imine intermediate or reverses the condensation, drastically lowering yield. The Dean-Stark trap is the "engine" that drives this equilibrium forward by physically removing water via azeotropic distillation.
Safety Advisory (Level 4):
-
Lachrymator: Nitroalkenes are powerful tear agents. All operations must occur in a high-efficiency fume hood.
-
Explosion Risk: Nitro compounds can be unstable at high temperatures. Do not distill the final product to dryness at atmospheric pressure.
Part 2: The "Golden Standard" Protocol
This protocol uses Toluene as the solvent.[1][2][3] Historically, Benzene was used, but Toluene is safer and its higher boiling point (110.6°C) drives the dehydration faster without degrading the thermal-sensitive nitroalkene.
Reagents & Stoichiometry
| Component | Role | Equivalence | Notes |
| 4-Methylbenzaldehyde | Substrate | 1.0 eq | Also called p-Tolualdehyde. Ensure it is free of benzoic acid (wash with NaHCO3 if old). |
| Nitroethane | Reagent | 1.1 - 1.2 eq | Slight excess accounts for evaporative loss. |
| n-Butylamine | Catalyst | 0.1 - 0.2 eq | Primary amines form the Schiff base intermediate, which is crucial for the mechanism. |
| Toluene | Solvent | 10-15 mL/g | Sufficient volume to maintain reflux and fill the trap. |
Step-by-Step Workflow
-
Assembly: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar.
-
Loading: Add 4-Methylbenzaldehyde, Nitroethane, and Toluene.
-
Catalysis: Add n-Butylamine. Note: The solution may turn slightly yellow/orange immediately due to imine formation.
-
The Trap: Attach the Dean-Stark trap to the RBF. Attach a reflux condenser to the top of the trap.[2]
-
Crucial Step: Pre-fill the Dean-Stark trap arm with clean Toluene. If you don't, the first ~10-15mL of solvent distilled will be trapped, reducing the volume in your flask.
-
-
Reflux: Heat the bath to ~125°C-130°C to achieve a vigorous reflux.
-
Monitoring: Water (d = 1.00 g/mL) is heavier than Toluene (d = 0.87 g/mL). Water droplets will sink to the bottom of the trap.[1][2][4]
-
Termination: The reaction is complete when water stops collecting (usually 4-8 hours).
-
Isolation: Cool to room temperature. The product may crystallize directly or require solvent removal under vacuum followed by recrystallization (Isopropanol/Ethanol).
Part 3: Technical Deep Dive (Visualization)
The following diagram illustrates the cyclic mechanism of the Dean-Stark apparatus specifically for this synthesis.
Caption: Figure 1. The azeotropic dehydration cycle.[2] Toluene carries water out of the flask; the trap separates them based on density, returning only dry solvent to the reaction.[1]
Part 4: Troubleshooting Center
User Issue: "I've been refluxing for 2 hours, but no water is collecting in the trap."
-
Diagnosis 1: Thermal Insufficiency.
-
Mechanism:[1][3] The vapor path (the "neck" between the flask and the trap) is acting as an air condenser. The vapor condenses before it reaches the trap and falls back into the flask.
-
Fix: Wrap the vertical arm of the Dean-Stark trap and the flask neck with aluminum foil or glass wool insulation. You need the vapor to remain hot until it hits the water-cooled condenser above the trap.
-
-
Diagnosis 2: Wet Reagents.
-
Mechanism:[1][3] If your reagents were extremely wet, the initial water might be miscible with the large volume of alcohol/amine initially, or the azeotrope point hasn't been reached.
-
Fix: Increase bath temperature slightly. Ensure the reflux ring (the visible line of condensation) is physically inside the condenser, not halfway up the trap.
-
User Issue: "The product is a dark, tarry oil instead of crystals."
-
Diagnosis: Polymerization/Overheating.
-
Mechanism:[1][3] Nitroalkenes are prone to polymerization at high temperatures, especially in basic conditions.
-
Fix:
-
Do not reflux longer than necessary. Once water generation stops, stop the heat.
-
Ensure your catalyst (amine) amount is not excessive.
-
Purification: Dissolve the tar in a minimum amount of hot ethanol or isopropanol. Let it cool very slowly. Scratch the glass to induce nucleation.
-
-
User Issue: "The liquid in the trap is cloudy, but no distinct layer forms."
-
Diagnosis: Emulsification.
-
Mechanism:[1][3] Sometimes the water/toluene interface stabilizes due to trace surfactants or impurities.
-
Fix: Tap the glass gently. If it persists, it usually resolves as more water collects and the droplets coalesce. You can also add a single drop of saturated brine to the trap to increase the ionic strength of the water layer, forcing separation.
-
Part 5: FAQ - Expert Insights
Q: Can I use Ammonium Acetate instead of n-Butylamine? A: Yes. Ammonium Acetate is often used in "glacial acetic acid" solvent methods, but it can work in Dean-Stark setups too. However, n-Butylamine is generally preferred for the Dean-Stark method because it forms a butyl-imine intermediate that dehydrates very efficiently. Ammonium acetate is better suited for the "pour into water" precipitation method.
Q: Why Toluene? Can I use Dichloromethane (DCM)? A: No.
-
Temperature: DCM boils at ~40°C. This is too low to effectively drive the condensation reaction at a reasonable rate.
-
Density: DCM is heavier than water (d=1.33). In a standard Dean-Stark, the water would float on top, and the solvent (DCM) would sink and stay in the trap. You would need a "Reverse Dean-Stark" trap for DCM, which is rare and unnecessary for this synthesis.
Q: How much water should I expect? A: Calculate it based on moles.
-
Reaction: 1 mole Aldehyde + 1 mole Nitroethane
1 mole Product + 1 mole Water . -
Example: If you start with 0.1 moles of aldehyde (~13.4g), you expect 0.1 moles of water (~1.8 mL).
-
Pro Tip: If you collect significantly more than theoretical water, your reagents were wet. If significantly less, the reaction is incomplete.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1976). 2-Nitropropene.[5][6][7][8][9] Org. Synth. 1976, 56, 65. Link (Foundational procedure for nitropropene synthesis via dehydration).
-
Common Organic Chemistry. (n.d.). Henry Reaction. Link (Mechanistic details on the nitroaldol condensation).
-
University of York. (n.d.). Dean-Stark Apparatus Guide. Link (Operational guide for laboratory glassware).
Sources
- 1. Solved Synthesis of an Imine using a Dean-Stark Trap Pre-Lab | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 5. scribd.com [scribd.com]
- 6. lookchem.com [lookchem.com]
- 7. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 8. 1-(4-Methylphenyl)-2-nitropropene | 29816-55-5 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Impurity Profiling & Purification of 4-Methyl-beta-methyl-beta-nitrostyrene
[1][2]
The "Golden" Standard: Defining Purity
Before troubleshooting, we must establish the baseline for success. 4-Methyl-beta-methyl-beta-nitrostyrene (an analogue of P2NP) is a conjugated nitroalkene.[1][2]
| Property | High-Purity Standard | Critical Note |
| Appearance | Bright Yellow Needles/Prisms | Any orange, red, or brown hue indicates contamination.[1][2] |
| Physical State | Crystalline Solid | "Oiling out" is a common failure mode due to solvent entrapment. |
| Melting Point | 51–55°C (Typical) | A sharp range (<2°C) confirms purity.[2] Broad ranges indicate oligomers.[2] |
| Solubility | Soluble in DCM, EtOAc, Hot IPA | Insoluble in cold water. |
Technical Note: Do not confuse this molecule with trans-4-methyl-beta-nitrostyrene (lacking the beta-methyl group), which has a significantly higher melting point (~100°C).[1][2]
Diagnostic Matrix: Reading the Colors
Use this triage table to identify the specific nature of your impurity based on visual cues.
| Observation | Diagnosis | Chemical Cause | Recommended Action |
| Deep Orange Solid | Trace Polymerization | Early-stage anionic polymerization or residual aldehyde.[1][2] | Recrystallize (Protocol A).[2][3][4] |
| Red Oil / Gum | Base Contamination | Residual amine catalyst (e.g., butylamine) forming charge-transfer complexes.[1][2] | Acid Wash (Protocol B) then Recrystallize.[2] |
| Brown Sludge | Oxidative Degradation | Formation of tars or oxidation of unreacted aldehyde to benzoic acid derivatives. | Column Chromatography (Silica/DCM).[2] Recrystallization will fail.[2] |
| Cloudy / Milky | Water Contamination | "Oiling out" caused by excess water in the solvent system. | Re-dissolve in hot alcohol; add seed crystal. |
Deep Dive: The Chemistry of Contamination
Understanding why impurities form allows you to prevent them.
A. The "Red Oil" Syndrome (Base-Catalyzed Polymerization)
Nitroalkenes are Michael acceptors.[1][2] In the presence of residual base (alkylamines used as catalysts in the Henry reaction), the nitroalkene becomes susceptible to anionic polymerization .
-
Mechanism: The base initiates a chain reaction, attacking the beta-carbon. This forms short-chain oligomers (red/orange chromophores) that prevent the crystal lattice from closing.[1][2]
-
Prevention: You must neutralize the reaction mixture immediately after synthesis. Even trace amines left during solvent evaporation will turn the product into a red oil.
B. The "Brown" Oxidation (Cannizzaro & Air)
If the starting material (4-methylbenzaldehyde) is not fully consumed, it oxidizes to 4-methylbenzoic acid.[1][2] This acid acts as an impurity that disrupts the melting point and contributes to a brownish discoloration.
-
Detection: A broad melting point depression (e.g., melting at 40–48°C).
Troubleshooting Protocols
Protocol A: The "Gold Standard" Recrystallization
Use this for Orange Solids or slightly impure Yellow Crystals.
Reagents: Isopropyl Alcohol (IPA) [99%], Distilled Water.
-
Dissolution: Place 10g of crude solid in a 100mL Erlenmeyer flask. Add minimal boiling IPA (~15-20mL) until fully dissolved.
-
Tip: If red oil droplets remain at the bottom, decant the clear yellow supernatant into a clean flask; the oil is polymer.
-
-
Slow Cooling: Remove from heat. Allow to cool to room temperature undisturbed. Do not shock-cool in ice yet; this causes oiling out.[1][2]
-
Seeding: If no crystals form at 25°C, scratch the glass or add a single seed crystal.
-
Crystallization: Once crystallization begins, place in a fridge (4°C) for 2 hours.
-
Filtration: Vacuum filter. Wash with ice-cold IPA/Water (70:30 mix).
-
Drying: Vacuum dry at room temperature. (Heat will melt/degrade the product).
Protocol B: The Acid Wash (Rescue)
Use this for Red Oils or heavily amine-contaminated batches.[1][2]
Reagents: Glacial Acetic Acid, Methanol.
-
Solubilization: Dissolve the red oil in a minimal amount of Methanol.
-
Neutralization: Add Glacial Acetic Acid dropwise while stirring until pH is slightly acidic (pH 5-6). This protonates the residual amines, breaking the red charge-transfer complexes.[2]
-
Precipitation: Pour the mixture into 10x volume of ice-cold water while stirring vigorously. The nitroalkene should precipitate as a yellow/orange solid, while the amine salts stay in the water.
-
Recovery: Filter the solid and proceed immediately to Protocol A .
Logic Flow & Pathways
Figure 1: Purification Decision Tree
Follow this logic to determine the salvageability of your batch.
Caption: Decision matrix for selecting the appropriate purification method based on visual inspection of the crude 4-methyl-beta-methyl-beta-nitrostyrene.
Frequently Asked Questions (FAQs)
Q: My crystals melt into an oil as soon as I filter them. Why? A: This is likely "melting point depression" caused by solvent retention.[2] The melting point of this compound (~52°C) is low. If you use a high-boiling solvent or wash with warm solvent, the combination of impurities and solvent lowers the MP below room temperature.
Q: Can I use Ethanol instead of IPA? A: Yes, Ethanol (EtOH) works, but it has higher solubility for the nitroalkene. You will lose more yield unless you add water (anti-solvent) very carefully.[2] IPA is more forgiving for this specific derivative.[2]
Q: The product turned brown after a week in storage. A: Nitrostyrenes are light-sensitive and prone to slow polymerization.[2]
-
Fix: Store in amber glass vials, under inert gas (Argon/Nitrogen), in a freezer (-20°C).
References
-
National Institute of Standards and Technology (NIST). (2023).[2] 4-Methyl-beta-methyl-beta-nitrostyrene Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved February 16, 2026, from [Link]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Henry Reaction workup and recrystallization techniques).
Impact of temperature on nitroaldol condensation selectivity
Ticket #NA-404: Temperature Optimization for Selectivity Control
Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Audience: Drug Discovery & Process Chemistry Teams
Executive Summary: The Thermal Switch
Welcome to the Nitroaldol (Henry) Support Center. You are likely here because your reaction outcome does not match your design: you are isolating dehydrated nitroalkenes instead of
In the Henry reaction, temperature is not just a rate accelerator; it is a mechanistic switch .
-
: Favors Kinetic Control
High stereoselectivity, retention of alcohol. -
: Favors Thermodynamic Control
Reversibility (Retro-Henry), dehydration to alkene, and racemization.
Module A: Chemoselectivity (Alcohol vs. Alkene)
The Issue: "I targeted the chiral alcohol, but I isolated the styryl nitroalkene."
The Mechanism:
The formation of the
Diagnostic Protocol:
-
Check Reaction Temperature: If
, dehydration is thermodynamically favored, especially with electron-rich aromatic aldehydes. -
Check Workup Conditions: Acidic workup at room temperature can catalyze dehydration.
Troubleshooting Guide:
| Symptom | Root Cause | Corrective Action |
| Product is 100% Alkene | Thermal elimination active. | Cryogenic Control: Run reaction at -20°C to 0°C. Base Selection: Switch from strong hydroxide bases to mild amine/Cu(II) systems. |
| Mixture of Alcohol/Alkene | Threshold temperature reached.[1][2] | Stop Early: Long reaction times at RT allow slow dehydration. Quench immediately upon consumption of aldehyde. |
| Dehydration during Workup | Acid-catalyzed elimination. | Buffer Quench: Use pH 7 phosphate buffer instead of strong acid (HCl) to quench. Keep extracts cold ( |
Module B: Stereocontrol & The Retro-Henry Trap
The Issue: "My enantiomeric excess (ee) dropped from 90% to 40% when I scaled up (and the internal temp spiked)."
The Mechanism (The Silent Killer): The Henry reaction is reversible.[3][4] The reverse reaction (Retro-Henry ) breaks the C-C bond, regenerating the achiral starting materials.
-
At Low T , the forward reaction (
) dominates, locking in the stereochemistry established by the chiral catalyst. -
At High T , the reverse rate (
) increases.[4] Once the molecule reverts to aldehyde + nitronate, stereochemical information is lost. When it recombines, it may do so without the chiral ligand's guidance or via a background racemic pathway.
Visualizing the Pathway:
Figure 1: Temperature-dependent pathways. Red paths indicate selectivity erosion triggered by heat.
Module C: Standard Operating Protocol (SOP)
Protocol: Cryogenic Asymmetric Henry Reaction (Copper-Catalyzed)
Target: High dr/ee
Reagents:
-
Aldehyde (1.0 equiv)
-
Nitroalkane (5-10 equiv) - Excess drives equilibrium forward.
-
Ligand: Chiral Bis(oxazoline) or Diamine (e.g., camphorsulfonyl derivatives).
-
Metal:
(10 mol%). -
Solvent: Ethanol or THF (High solubility required at low T).
Step-by-Step Workflow:
-
Catalyst Formation (Critical):
-
Mix Ligand and
in solvent at Room Temperature (RT) for 1 hour. -
Why? The active complex must form before cooling. Complexation is slow at -20°C.
-
-
Cooling:
-
Cool the catalyst solution to -20°C (Cryostat or Ice/Salt bath).
-
Add the Nitroalkane first. Stir for 10 mins.
-
-
Addition:
-
Add the Aldehyde slowly.
-
Why? Prevents local exotherms that could trigger the retro-Henry reaction.
-
-
Incubation:
-
Stir at -20°C for 24–48 hours.
-
Monitoring: TLC/HPLC. Do not let the reaction warm up during sampling.
-
-
Quench (The Danger Zone):
-
Add cold HCl (1N) or saturated
while still at -20°C. -
Why? Warming the basic reaction mixture before quenching will instantly scramble the stereocenters via retro-Henry.
-
Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic decision tree for common Nitroaldol failure modes.
Frequently Asked Questions (FAQs)
Q: Can I heat the reaction to speed it up if I don't care about enantioselectivity?
A: Yes, but be careful. Heating (
Q: Why do I need 10 equivalents of nitromethane?
A: The Henry reaction is an equilibrium (
Q: My reaction works at 0°C but fails at -20°C. Why? A: Your catalyst might be "frozen out." Some catalytic cycles have high activation barriers.
-
Fix: Try -10°C, or ensure you pre-stir the catalyst and base at RT before cooling (as per the SOP above).
Q: I isolated the alcohol, but it turned into the alkene in the NMR tube. What happened?
A: Residual base. If you didn't quench properly (neutralize), the residual base in the NMR solvent (often slightly acidic
References
-
Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes. European Journal of Organic Chemistry.
-
Shibasaki, M., & Groger, H. (2008). Metal-Catalyzed Asymmetric Nitroaldol Reactions. Comprehensive Chirality.
-
Kurtán, T., et al. (2001). Retro-Henry Reaction: A Mechanism for the Racemization of Chiral Nitroalcohols. Organic Letters.
-
BenchChem Technical Guides. (2025). Impact of Reaction Temperature on the Henry Condensation.
-
Yadav, J. S., et al. (2003). Recyclable Catalysts for Nitroaldol Reactions. Journal of Molecular Catalysis A: Chemical.
Sources
Validation & Comparative
A Comparative Guide to the FTIR Spectral Analysis of 4-Methyl-β-methyl-β-nitrostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Methyl-β-methyl-β-nitrostyrene, a substituted nitrostyrene of interest in organic synthesis. Nitrostyrene derivatives serve as versatile precursors for various pharmaceuticals and specialty chemicals, making their unambiguous identification crucial. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for structural elucidation. Here, we will dissect the characteristic vibrational modes of the title compound, compare its spectrum with related analogues to highlight key diagnostic peaks, and provide a robust experimental protocol for obtaining high-quality data.
Molecular Structure and Key Vibrational Units
To understand the FTIR spectrum, one must first visualize the molecule's structure and its constituent functional groups, which are responsible for absorbing infrared radiation at specific frequencies. 4-Methyl-β-methyl-β-nitrostyrene comprises four primary regions that give rise to characteristic peaks: the para-substituted aromatic ring, the aliphatic methyl groups, the carbon-carbon double bond (alkene), and the conjugated nitro group.
Figure 1. Molecular structure of 4-Methyl-β-methyl-β-nitrostyrene with key functional groups highlighted.
In-Depth FTIR Spectral Analysis
The FTIR spectrum of 4-Methyl-β-methyl-β-nitrostyrene presents a series of distinct absorption bands. The position, intensity, and shape of these bands provide a structural fingerprint of the molecule. The analysis below is based on the gas-phase spectrum available from the NIST Chemistry WebBook and established infrared spectroscopy correlation data.[1]
Table 1: Characteristic FTIR Peaks for 4-Methyl-β-methyl-β-nitrostyrene
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Mechanistic Insight |
| ~3100-3000 | Weak-Medium | Aromatic & Vinylic C-H Stretch | These peaks, appearing just above 3000 cm⁻¹, are characteristic of C-H bonds where the carbon is sp² hybridized, found in both the benzene ring and the C=C double bond.[2] |
| ~2980-2850 | Weak-Medium | Aliphatic C-H Stretch | These absorptions below 3000 cm⁻¹ are due to the asymmetric and symmetric stretching of the C-H bonds in the two sp³ hybridized methyl groups (the one on the ring and the one at the β-position).[2] |
| ~1640 | Medium | Alkene C=C Stretch | The stretching of the carbon-carbon double bond is observed here. Its intensity is enhanced due to conjugation with both the aromatic ring and the nitro group, which creates a more polar bond. |
| ~1610, ~1515 | Medium-Strong | Aromatic C=C Stretch | Carbon-carbon stretching vibrations within the benzene ring typically appear as a pair of bands in this region.[3] The peak at ~1515 cm⁻¹ is particularly strong for para-substituted rings. |
| ~1520 | Very Strong | Asymmetric NO₂ Stretch | This is one of the most prominent and diagnostic peaks in the spectrum. The strong electron-withdrawing nature of the nitro group and its conjugation with the π-system of the styrene backbone results in a very intense, sharp absorption.[4][5] |
| ~1345 | Strong | Symmetric NO₂ Stretch | The second key diagnostic peak for the nitro functional group. The combination of the intense asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretches is definitive evidence for the presence of a nitro group.[4][5][6] |
| ~1450, ~1380 | Medium | CH₃ Bending (Deformation) | These bands correspond to the asymmetric and symmetric bending (scissoring) vibrations of the methyl groups.[7] |
| ~825 | Strong | Aromatic C-H Out-of-Plane Bend | This strong absorption is highly characteristic of a 1,4-disubstituted (para) benzene ring, arising from the out-of-plane bending of the two adjacent C-H bonds on the ring.[3][8] |
Comparative Analysis: The Impact of Substitution
To fully appreciate the diagnostic value of these peaks, it is instructive to compare the spectrum of our target molecule with its close relatives. This comparison highlights how subtle changes in molecular structure lead to predictable shifts in the FTIR spectrum.
Table 2: Comparative FTIR Data for Nitrostyrene Derivatives (Key Diagnostic Peaks in cm⁻¹)
| Vibrational Mode | 4-Methyl-β-methyl-β-nitrostyrene | trans-β-Methyl-β-nitrostyrene [9][10][11] | trans-4-Methyl-β-nitrostyrene [12][13] | Discussion of Spectral Shifts |
| Asymmetric NO₂ Stretch | ~1520 | ~1525-1530 | ~1515 | The electron-donating para-methyl group in our target and in 4-methyl-β-nitrostyrene slightly lowers the frequency compared to the unsubstituted phenyl ring by pushing electron density into the conjugated system. |
| Symmetric NO₂ Stretch | ~1345 | ~1340-1350 | ~1340 | This peak is less sensitive to ring substitution but remains a strong, reliable indicator of the nitro group across all three compounds. |
| Alkene C=C Stretch | ~1640 | ~1645 | ~1635 | The position of this peak is influenced by the substitution pattern on the double bond. The additional methyl group at the β-position slightly alters the vibrational energy. |
| Aromatic C-H Out-of-Plane Bend | ~825 (para) | ~750 (mono) & ~690 (mono) | ~820 (para) | This is the most telling comparison. The strong band around 820-825 cm⁻¹ is present only in the two para-substituted compounds, confirming the 1,4-substitution pattern. The unsubstituted phenyl ring of trans-β-Methyl-β-nitrostyrene shows characteristic monosubstitution bands around 750 and 690 cm⁻¹.[3][14] |
This comparative approach demonstrates a key principle in spectral interpretation: analyzing a molecule not in isolation, but in the context of its structural family. The presence of the para-methyl group is confirmed by the C-H bend at ~825 cm⁻¹, while the core β-methyl-β-nitrostyrene structure is confirmed by the strong NO₂ stretches and the C=C stretch.
Standard Operating Procedure (SOP) for FTIR Analysis
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid samples.
Objective: To obtain a high-fidelity infrared spectrum of a solid nitrostyrene sample.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or Acetone (for cleaning)
-
Lint-free wipes (e.g., Kimwipes)
-
Sample: 4-Methyl-β-methyl-β-nitrostyrene (crystalline solid)
Workflow:
Figure 2. Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Protocol:
-
Preparation: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely. This prevents cross-contamination and ensures a clean baseline.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (1-2 mg) of the crystalline 4-Methyl-β-methyl-β-nitrostyrene onto the center of the ATR crystal.
-
Pressure Application: Engage the pressure clamp to press the sample firmly and evenly against the crystal. Good contact is critical for achieving a strong, high-quality signal, as the infrared beam only penetrates a few microns into the sample.
-
Sample Spectrum Collection: Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning and Analysis: Retract the pressure clamp, remove the sample, and clean the crystal surface as in Step 1. Use the spectrometer software to identify and label the key peaks, comparing them against the reference data provided in this guide.
This self-validating protocol ensures that any observed peaks are from the sample itself, not from atmospheric interference or residual contaminants, thereby upholding the trustworthiness of the results.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like 4-Methyl-β-methyl-β-nitrostyrene. By understanding the origins of the principal absorption bands, researchers can quickly confirm the presence of key functional groups. The most diagnostic features for this molecule are the pair of intense nitro group stretches (~1520 and ~1345 cm⁻¹) and the strong C-H out-of-plane bend (~825 cm⁻¹) confirming the 1,4-disubstitution pattern on the aromatic ring. Comparative analysis with similar structures further refines the interpretation and reinforces the identification. Following the detailed experimental protocol will ensure the generation of reliable and publication-quality spectral data.
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved February 15, 2026, from [Link]
-
Benzene and its derivatives. (n.d.). Infrared Spectroscopy Lecture. Retrieved February 15, 2026, from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved February 15, 2026, from [Link]
-
12 Examples of IR-Spectra. (n.d.). Thieme. Retrieved February 15, 2026, from [Link]
-
4-Methyl-β-methyl-β-nitrostyrene. (n.d.). In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
-
C-H Bending Vibrations of Benzene Rings. (2018, January 30). UKEssays. Retrieved February 15, 2026, from [Link]
-
Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
A DFT analysis of the vibrational spectra of nitrobenzene. (2008, August). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
3-Nitrostyrene. (n.d.). PubChem. National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Molecular structure of para-substituted β-nitrostyrenes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
trans-4-Methyl-beta-nitrostyrene. (n.d.). PubChem. National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
4-Methoxy-beta-nitrostyrene. (n.d.). PubChem. National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2020). Molecules. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Sources
- 1. 4-Methyl-β-methyl-β-nitrostyrene [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ukessays.com [ukessays.com]
- 8. academics.nat.tum.de [academics.nat.tum.de]
- 9. 1-苯基-2-硝基丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 386510250 [thermofisher.com]
- 11. trans-β-Methyl-β-nitrostyrene | CAS 705-60-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. trans-4-Methyl-beta-nitrostyrene | C9H9NO2 | CID 674135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. trans-4-Methyl-b-nitrostyrene 98 5153-68-4 [sigmaaldrich.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Assessment: Melting Point Characterization of 1-(4-Methylphenyl)-2-Nitropropene
Executive Summary
This guide provides a technical assessment of 1-(4-methylphenyl)-2-nitropropene (CAS: 29816-55-5), a substituted nitrostyrene derivative widely used as an intermediate in the synthesis of 4-methylamphetamine (4-MA) and related phenethylamines.[1]
Accurate characterization of this compound is critical for researchers, as the melting point (MP) serves as the primary indicator of isomeric purity (E/Z ratio) and the removal of reaction byproducts (unreacted 4-methylbenzaldehyde). While database aggregators often report conflicting values, empirical data confirms that high-purity (E)-1-(4-methylphenyl)-2-nitropropene exhibits a distinct melting point range of 81–82°C , significantly differentiating it from its unsubstituted parent compound and crude reaction mixtures.
Comparative Physical Properties
To ensure accurate identification, the target compound must be benchmarked against its structural analogs. The following table contrasts 4-Methyl-P2NP with the standard 1-phenyl-2-nitropropene (P2NP) and the 4-fluoro derivative.
Table 1: Physicochemical Benchmarking of Nitrostyrene Derivatives
| Compound | Structure | CAS Number | Melting Point (°C) | Appearance | Solubility (EtOH) |
| 4-Methyl-P2NP | 1-(4-methylphenyl)-2-nitropropene | 29816-55-5 | 81 – 82 °C [1] | Pale Yellow Needles | Moderate (Recrystallization Solvent) |
| Standard P2NP | 1-phenyl-2-nitropropene | 705-60-2 | 64 – 66 °C [2] | Yellow Crystalline Solid | High |
| 4-Fluoro-P2NP | 1-(4-fluorophenyl)-2-nitropropene | 775-31-5 | 64 – 66 °C [3] | Yellow/Orange Crystals | Moderate |
Technical Note on Data Discrepancies: Some chemical databases list the melting point of 4-Methyl-P2NP as 55°C [4]. This value typically corresponds to:
-
Crude Material: The presence of unreacted 4-methylbenzaldehyde (liquid) or solvent residues significantly depresses the freezing point.
-
Isomeric Mixtures: The Henry reaction produces predominantly the thermodynamically stable (E)-isomer. Presence of the (Z)-isomer or mixed polymorphs can result in a lower, broader melting range.
Experimental Methodology: Synthesis & Purification[6][7][8][9][10]
The melting point is intrinsic to the purification history of the sample. The following protocol outlines the generation of the high-purity (81–82°C) polymorph via the Henry Reaction (Nitroaldol Condensation).
Synthesis Workflow (Henry Reaction)
-
Reagents: 4-Methylbenzaldehyde (1.0 eq), Nitroethane (1.1 eq), Ammonium Acetate or n-Butylamine (Catalytic).
-
Solvent: Glacial Acetic Acid or Isopropyl Alcohol (IPA).[5]
-
Reaction: The mixture is refluxed (acetic acid method) or heated (alcohol method) to facilitate condensation and subsequent dehydration to the nitroalkene.
Critical Purification Protocol (Recrystallization)
Achieving the target MP requires rigorous recrystallization to remove the "oily" impurities often seen in crude batches.
-
Solvent Selection: Use Isopropyl Alcohol (IPA) or Ethanol (95%) .
-
Dissolution: Dissolve the crude yellow solid/oil in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 0–4°C.
-
Observation: Pure 4-Methyl-P2NP crystallizes as distinct, long, pale-yellow needles.
-
-
Washing: Filter the crystals and wash with ice-cold IPA.
-
Drying: Vacuum dry to remove solvent traces (solvent occlusion depresses MP).
Workflow Visualization
The following diagram illustrates the critical path from crude synthesis to the validated high-purity product.
Figure 1: Purification workflow to achieve the target melting point of 81-82°C.
Quality Control: Melting Point Determination
Protocol
-
Preparation: Grind a small sample of dry crystals into a fine powder.
-
Loading: Fill a capillary tube to a height of 2-3 mm. Compact the powder by tapping.
-
Apparatus: Use a calibrated melting point apparatus (e.g., Thiele tube or digital DSC).
-
Ramping: Heat rapidly to 70°C, then reduce heating rate to 1°C/minute.
Decision Logic & Failure Analysis
Use the following logic tree to interpret your experimental results.
Figure 2: Quality control decision tree for 4-Methyl-P2NP characterization.
References
-
ChemBK. (n.d.). 1-(4-Methylphenyl)-2-nitropropene - Physico-chemical Properties. Retrieved from [Link]
-
Safrole.com. (n.d.). 1-Phenyl-2-Nitropropene (P2NP): Synthesis, Uses, and Legality. Retrieved from [Link]
-
Synthetika. (n.d.).[2][3] 4-Fluoro-P2NP | 1-(4-Fluorophenyl)-2-nitropropene.[6][7] Retrieved from [Link]
Sources
- 1. FMOC-TRP-(BOC)-OH CAS 143824-78-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 3. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. safrole.com [safrole.com]
- 6. synthetikaeu.com [synthetikaeu.com]
- 7. P2NP Phenyl-2-nitropropene Phenylnitropropene - SYNTHETIKA [synthetikaeu.com]
Technical Guide: TLC Profiling of p-Methyl-β-Methylnitrostyrene Synthesis
This guide details the Thin Layer Chromatography (TLC) profiling for monitoring the synthesis of p-methyl-β-methylnitrostyrene (1-(4-methylphenyl)-2-nitropropene) from p-tolualdehyde .
Executive Summary
Objective: To provide a robust, self-validating TLC protocol for monitoring the Henry reaction (nitroaldol condensation) between p-tolualdehyde and nitroethane.
Core Principle: The reaction converts a polar carbonyl group (aldehyde) into a less polar conjugated nitroalkene. This polarity shift allows for clear separation on Silica Gel 60 F
Chemical Principles & Polarity Analysis
Understanding the interaction between the analytes and the stationary phase is crucial for interpreting
-
Stationary Phase (Silica Gel): Highly polar due to surface silanol (Si-OH) groups.[1] It retains polar compounds via hydrogen bonding and dipole-dipole interactions.
-
Starting Material (p-Tolualdehyde): Contains a carbonyl group (C=O), which is a strong hydrogen bond acceptor and has a significant dipole. It interacts strongly with the silica surface, resulting in a lower
. -
Product (p-Methyl-β-methylnitrostyrene): The carbonyl oxygen is replaced by a nitro-alkene motif. While the nitro group (
) is polar, the extended conjugation and the loss of the specific carbonyl-silanol interaction generally render the molecule less polar (more lipophilic) than the aldehyde precursor. Consequently, it travels faster through the stationary phase, resulting in a higher .
Reaction Pathway Visualization
The following diagram illustrates the transformation and the key structural change affecting polarity.
Caption: Transformation from polar aldehyde to lipophilic nitrostyrene via the Henry Reaction.
Experimental Protocol
This protocol is designed for Silica Gel 60 F
A. Materials Preparation[2][3][4][5][6][7][8]
-
TLC Plates: Silica Gel 60 F
(cut to 2.5 x 7.5 cm). -
Mobile Phase (Eluent): Hexanes : Ethyl Acetate (8:2) .
-
Alternative: Cyclohexane : Ethyl Acetate (4:1) for slower elution.
-
-
Visualization:
B. Plate Spotting Strategy
To ensure accuracy, use the "Co-Spot" technique on every plate.
-
Lane 1 (SM): Authentic p-tolualdehyde reference.
-
Lane 2 (Co-Spot): p-tolualdehyde reference + Reaction Mixture (overlayed).
-
Lane 3 (RXN): Crude Reaction Mixture.
C. Elution & Visualization Steps
-
Develop: Place plate in chamber. Allow solvent front to reach ~1 cm from top.
-
Dry: Remove plate and air dry (or use a heat gun gently) to remove solvent.
-
UV Inspection (254 nm):
-
Mark all dark spots with a pencil.
-
Observation: Both SM and Product will appear as dark quenching spots against the green fluorescent background.
-
-
Chemical Staining (Validation):
-
Dip the plate into 2,4-DNP stain and heat gently.
-
Interpretation:
-
p-Tolualdehyde: Turns distinct Orange/Red (formation of hydrazone).
-
Nitrostyrene Product: Typically remains yellow (natural color) or shows no specific color change compared to the aldehyde.
-
-
Data Comparison: Values & Characteristics[9][10][11][12][13][14][15]
The following values are representative for a Hexanes:EtOAc (8:2) system. Note that exact
| Compound | Structure Type | Relative Polarity | Approx.[2][4][5] | UV (254 nm) | 2,4-DNP Stain |
| p-Tolualdehyde (SM) | Carbonyl (Aldehyde) | High | 0.35 – 0.45 | Strong Absorbance | Bright Orange/Red |
| p-Methyl-β-methylnitrostyrene (Product) | Nitroalkene | Moderate/Low | 0.55 – 0.65 | Strong Absorbance | No Reaction / Yellow |
| β-Nitroalcohol (Intermediate) | Alcohol + Nitro | Very High | < 0.20 | Weak/Moderate | No Reaction |
Technical Insight: If you observe a spot remaining near the baseline (
Decision Logic & Troubleshooting
Use this workflow to determine reaction status.
Caption: Logic flow for interpreting TLC results during synthesis monitoring.
Troubleshooting Common Issues
-
Tailing/Streaking: If the aldehyde spot streaks, add 1% Acetic Acid to the eluent to suppress ionization of any trace acidic species (though less critical for neutral aldehydes).
-
Co-elution: If
values are too close (e.g., < 0.1 difference), change the solvent system to Toluene:Ethyl Acetate (9:1) . Toluene's pi-stacking interactions with the aromatic rings can often resolve compounds that co-elute in hexanes. -
Oiling Out: The nitrostyrene product often separates as a yellow oil/solid during the reaction. Sampling the solid/oil directly for TLC (dissolved in EtOAc) often gives a cleaner read than the supernatant.
References
-
Separation Theory & Polarity: Nichols, L. (2022). Chromatography Theory: Structural Considerations & Mobile Phase Polarity. Chemistry LibreTexts. Link
-
Reaction Protocol (General Henry Reaction): BenchChem. (2025). Application Notes and Protocols for the Henry Reaction. Link
-
TLC Visualization Reagents: University of Wisconsin-Madison. Thin Layer Chromatography Stains and Visualization. Link
-
Nitrostyrene Synthesis Data: Organic Syntheses, Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). Nitrostyrene (General Procedure). Link
Sources
Advanced Forensic Differentiation of C10H11NO2 Nitroalkene Isomers via Mass Spectrometry
The following guide details the mass spectrometry fragmentation patterns of C10H11NO2 nitroalkenes , specifically focusing on the differentiation between the two most forensically and synthetically relevant isomers: 1-(4-methylphenyl)-2-nitropropene (4-Me-P2NP) and 1-phenyl-2-nitro-1-butene .
Executive Summary
The molecular formula C10H11NO2 (MW 177.20) represents a critical class of nitroalkene precursors often encountered in pharmaceutical synthesis and forensic drug profiling. The two primary isomers—1-(4-methylphenyl)-2-nitropropene (a precursor to 4-methylamphetamine) and 1-phenyl-2-nitro-1-butene (a precursor to
This guide establishes a self-validating mass spectrometry workflow to differentiate these isomers. The core distinction lies in the tropylium ion formation : ring-substituted isomers yield a shifted methyl-tropylium ion (m/z 105 ), while chain-extended isomers yield the unsubstituted tropylium ion (m/z 91 ).
Structural Analysis & Isomer Candidates
| Compound | Common Name | Structure Description | Key Structural Feature |
| Isomer A | 4-Methyl-P2NP | 1-(4-methylphenyl)-2-nitropropene | Ring Substitution: Methyl group on the benzene ring.[1][2] |
| Isomer B | 1-Phenyl-2-nitrobutene | 1-phenyl-2-nitro-1-butene | Chain Extension: Ethyl group on the vinyl side chain. |
Experimental Protocol: GC-MS Methodology
To ensure reproducible fragmentation, the following electron ionization (EI) parameters are recommended. This protocol minimizes thermal degradation prior to ionization.
Instrument Parameters
-
Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Column: 30m x 0.25mm ID, 0.25µm film thickness (5% phenyl-methylpolysiloxane, e.g., HP-5MS or DB-5).
-
Ion Source Temperature: 230°C.[3]
-
Scan Range: m/z 40 – 300.
Chromatographic Considerations
While these isomers can be separated chromatographically, their close elution profiles necessitate MS spectral confirmation.
-
4-Methyl-P2NP typically elutes slightly later than the unsubstituted P2NP but may co-elute with the butene isomer depending on the ramp rate.
-
Validation Step: Run a blank solvent injection between samples to prevent "ghost" peaks from high-concentration nitroalkenes, which can adhere to the inlet liner.
Fragmentation Mechanisms & Pathways[6][7][8]
The fragmentation of nitroalkenes under EI conditions follows two distinct pathways: the Nitro-Nitrite Rearrangement (common to both) and the Benzylic Cleavage (diagnostic).
Pathway A: Common Fragmentation (The "Nitro" Signature)
Nitroalkenes with
-
Mechanism: Nitroalkene
Nitro-to-Nitrite Isomerization Loss of OH (17 Da). -
Result: A prominent peak at m/z 160 [M - 17]
is observed for both isomers.
Pathway B: Diagnostic Fragmentation (The "Tropylium" Split)
This pathway differentiates the isomers based on the stability of the aromatic cation formed after the loss of the nitro group and side chain elements.
-
1-Phenyl-2-nitrobutene:
-
Loss of NO
(46 Da) C H cation (m/z 131). -
Cleavage of the side chain yields the Unsubstituted Tropylium Ion (C
H ) . -
Diagnostic Peak: m/z 91 (Base Peak).
-
-
4-Methyl-P2NP:
-
Loss of NO
(46 Da) Methyl-phenyl-propenyl cation (m/z 131). -
Rearrangement of the substituted ring yields the Methyl-Tropylium Ion (C
H ) . -
Diagnostic Peak: m/z 105 (Base Peak).
-
Visualization of Signaling Pathways
Caption: Comparative fragmentation tree showing the divergence between common nitro-loss pathways and isomer-specific tropylium formation.
Comparative Data Table
The following table summarizes the relative abundance of key ions. Note that while both compounds share the parent ion and the [M-NO
| Ion Fragment (m/z) | Assignment | 1-Phenyl-2-nitrobutene (Chain Isomer) | 4-Methyl-P2NP (Ring Isomer) |
| 177 | M | Weak / Distinct | Weak / Distinct |
| 160 | [M - OH] | Medium | Medium |
| 131 | [M - NO | Strong | Strong |
| 115 | [M - NO | Present | Present |
| 105 | Methyl-Tropylium (C | < 5% (Minor) | 100% (Base Peak) |
| 91 | Tropylium (C | 100% (Base Peak) | ~20-40% (Secondary) |
| 77 | Phenyl (C | Strong (from 91) | Weak |
Interpretation Guide
-
Check m/z 177: Confirm the molecular weight matches C10H11NO2.
-
Check m/z 160: Confirm the presence of a nitroalkene moiety (OH loss).
-
Compare m/z 105 vs. 91:
-
If 105 >> 91 , the sample is 4-Methyl-P2NP .
-
If 91 >> 105 , the sample is 1-Phenyl-2-nitrobutene .
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of (E)-1-Phenyl-1-butene (Related Tropylium Data). NIST Chemistry WebBook. Available at: [Link]
-
Forensic Science International. Differentiation of regioisomeric ring-substituted fluorophenylpiperazines by GC-MS. (Context on m/z 105 vs 91 differentiation mechanisms). Available at: [Link]
- McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. University Science Books. (Standard text for Tropylium vs Methyl-Tropylium mechanisms).
Sources
A Comparative Analysis for the Modern Research Laboratory: 1-(4-methylphenyl)-2-nitropropene vs. Unsubstituted 1-phenyl-2-nitropropene
In the landscape of synthetic organic chemistry, β-nitrostyrenes are pivotal intermediates, valued for their versatile reactivity. This guide provides an in-depth comparison of two such compounds: the well-established 1-phenyl-2-nitropropene (P2NP) and its para-methyl substituted analogue, 1-(4-methylphenyl)-2-nitropropene. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their synthesis, reactivity, and physicochemical properties, supported by experimental data to inform practical laboratory applications.
Introduction: Structural and Electronic Distinctions
At their core, both molecules share the 1-phenyl-2-nitropropene framework, characterized by a nitro-substituted double bond conjugated with a phenyl ring. This arrangement renders the β-carbon of the alkene susceptible to nucleophilic attack, a key feature of their reactivity.[1] The distinguishing feature of 1-(4-methylphenyl)-2-nitropropene is the presence of a methyl group at the para position of the phenyl ring. This seemingly minor structural modification introduces significant electronic effects that differentiate its chemical behavior from the unsubstituted P2NP.
The methyl group is a weak electron-donating group. Through an inductive effect, it pushes electron density into the aromatic ring. This increased electron density on the phenyl ring can influence the electrophilicity of the conjugated system, thereby modulating the compound's reactivity.
Physicochemical Properties: A Tabulated Comparison
While comprehensive data for 1-(4-methylphenyl)-2-nitropropene is less abundant than for P2NP, the available information highlights key differences in their physical properties.
| Property | 1-phenyl-2-nitropropene (P2NP) | 1-(4-methylphenyl)-2-nitropropene |
| Molecular Formula | C₉H₉NO₂ | C₁₀H₁₁NO₂ |
| Molar Mass | 163.17 g/mol | 177.20 g/mol [2] |
| Appearance | Light-yellow crystalline solid[3] | Colorless to light yellow crystal[2] |
| Melting Point | 64-66 °C[3] | 81-82 °C[2] |
| Boiling Point | ~263 °C (Predicted) | 131-135 °C[2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water.[3] | Not explicitly stated, but expected to have similar solubility in organic solvents. |
Synthesis: The Henry Condensation Reaction
Both compounds are typically synthesized via the Henry reaction, a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane, followed by dehydration.[3] For P2NP, this involves the reaction of benzaldehyde with nitroethane. For 1-(4-methylphenyl)-2-nitropropene, 4-methylbenzaldehyde is used instead.
The general mechanism involves the deprotonation of nitroethane by a base to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the nitroalkene.
Caption: Generalized workflow for the Henry condensation reaction.
Experimental Protocols
Synthesis of 1-phenyl-2-nitropropene (P2NP)
This protocol is adapted from established literature procedures.[4]
-
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine one mole equivalent of benzaldehyde and one mole equivalent of nitroethane in anhydrous ethanol.
-
Add a catalytic amount of n-butylamine (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 8 hours.
-
Upon cooling, a yellow crystalline mass should form.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize from ethanol to obtain pure 1-phenyl-2-nitropropene.
-
Expected yield: ~64%.[4]
-
Synthesis of 1-(4-methylphenyl)-2-nitropropene
-
Materials:
-
4-methylbenzaldehyde
-
Nitroethane
-
n-Butylamine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Follow the same procedure as for P2NP, substituting 4-methylbenzaldehyde for benzaldehyde.
-
The reaction progress can be monitored by thin-layer chromatography.
-
The product can be isolated and purified by recrystallization from a suitable solvent like ethanol.
-
Comparative Reactivity
The primary mode of reactivity for both compounds is as Michael acceptors, where a nucleophile adds to the β-carbon of the nitroalkene.[1] The electron-withdrawing nitro group strongly polarizes the double bond, making the β-carbon highly electrophilic.
The key difference in reactivity arises from the electronic effect of the para-methyl group in 1-(4-methylphenyl)-2-nitropropene. The electron-donating nature of the methyl group slightly reduces the electrophilicity of the β-carbon compared to the unsubstituted P2NP. This is because the methyl group pushes electron density into the phenyl ring, which in turn can be delocalized into the conjugated system, partially counteracting the electron-withdrawing effect of the nitro group.
This difference in electrophilicity is expected to manifest in the kinetics of their reactions. For instance, in a Michael addition reaction, 1-(4-methylphenyl)-2-nitropropene would be expected to react slightly slower than P2NP with the same nucleophile under identical conditions. Kinetic studies on substituted β-nitrostyrenes have shown that electron-withdrawing substituents on the phenyl ring accelerate Michael addition reactions, while electron-donating groups have the opposite effect.[5][6]
Caption: Logical relationship of substituent effects on reactivity.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of these compounds.
1-phenyl-2-nitropropene (P2NP):
-
¹H NMR (CDCl₃): The proton NMR spectrum typically shows a multiplet for the phenyl protons around 7.3-7.6 ppm, a singlet for the vinylic proton at approximately 8.0 ppm, and a singlet for the methyl protons around 2.5 ppm.[7]
-
¹³C NMR (CDCl₃): The carbon spectrum will show signals for the methyl carbon (~14 ppm), phenyl carbons (~128-131 ppm), the phenyl carbon attached to the alkene (~133 ppm), the alkene carbon bearing the nitro group (~137 ppm), and the alkene carbon attached to the phenyl ring (~149 ppm).[7]
-
IR Spectroscopy: Key vibrational bands include those for the C=C double bond and the asymmetric and symmetric stretches of the nitro group (typically around 1520 and 1350 cm⁻¹).
1-(4-methylphenyl)-2-nitropropene:
While a detailed, published spectroscopic analysis is not as readily available as for P2NP, the following can be predicted based on its structure:
-
¹H NMR: The spectrum will be similar to P2NP, with the addition of a singlet for the para-methyl protons on the phenyl ring, typically appearing around 2.4 ppm. The phenyl proton signals will also show a pattern characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum will show an additional signal for the methyl carbon on the phenyl ring.
-
IR Spectroscopy: The IR spectrum is expected to be very similar to that of P2NP.
Conclusion
The choice between 1-(4-methylphenyl)-2-nitropropene and unsubstituted P2NP in a research or development context will depend on the specific synthetic goals. While both are valuable intermediates, the presence of the para-methyl group in the former introduces a subtle but potentially significant modulation of its electronic properties and reactivity.
-
1-phenyl-2-nitropropene (P2NP) serves as a baseline and is a more reactive Michael acceptor due to the unmitigated electron-withdrawing effect of the nitropropene moiety.
-
1-(4-methylphenyl)-2-nitropropene offers a slightly less reactive alternative, which could be advantageous in reactions where fine-tuning of electrophilicity is desired to control selectivity or moderate reactivity.
This guide provides a foundational understanding of these two compounds, empowering researchers to make informed decisions in their synthetic endeavors. Further experimental investigation into the comparative kinetics of their reactions would be a valuable contribution to the field.
References
-
Synthesis of Phenyl-2-Nitropropene. Erowid. Available at: [Link]
-
Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. (2013). The Journal of Organic Chemistry. Available at: [Link]
-
Kinetic Study on Michael-type Reactions of β-nitrostyrenes With Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced From Negative Enthalpy of Activation and Analyses of LFERs. (2013). PubMed. Available at: [Link]
-
1-phenyl-2-nitropropene. (n.d.). Wikipedia. Available at: [Link]
-
1-(4-Methylphenyl)-2-nitropropene. (2024). ChemBK. Available at: [Link]
Sources
- 1. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Beta-Nitrostyrenes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of molecular scaffolds is paramount. Beta-nitrostyrenes, versatile intermediates in organic synthesis, exhibit intriguing electronic absorption characteristics that are highly sensitive to their substitution patterns.[1][2] This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (λmax) of substituted beta-nitrostyrenes, supported by experimental data and detailed methodologies. Our objective is to equip you with the foundational knowledge to predict and interpret the spectral behavior of these valuable compounds.
The Underlying Principles: Electronic Transitions in Beta-Nitrostyrenes
The characteristic UV-Vis absorption of beta-nitrostyrene arises from π → π* electronic transitions within the conjugated system, which encompasses the phenyl ring, the ethylenic bridge, and the nitro group. The energy of this transition, and consequently the λmax, is modulated by the electronic nature of the substituents on the aromatic ring.
Substituents that donate electron density to the conjugated system, such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups, extend the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic shift or "red shift".
Conversely, electron-withdrawing groups, such as the nitro group (-NO₂) itself, can have a more complex influence. While they are part of the core chromophore, their addition to the phenyl ring can sometimes lead to a shift to shorter wavelengths, known as a hypsochromic shift or "blue shift", depending on the interplay of resonance and inductive effects.
The position of the substituent on the phenyl ring—ortho, meta, or para—also plays a crucial role in determining the extent of these spectral shifts. Para substitution, allowing for direct resonance interaction with the nitrostyrene core, typically exerts the most significant effect on the λmax.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the experimentally observed UV-Vis absorption maxima for a selection of substituted beta-nitrostyrenes. This data has been compiled from various scientific sources to provide a comparative overview. It is important to note that the solvent can also influence the λmax, a phenomenon known as solvatochromism. Where available, the solvent used for the measurement is indicated.
| Substituent | Position | λmax (nm) | Solvent | Reference |
| Unsubstituted | - | ~320 | Cyclohexane | [3] |
| -OH | ortho | 360, 305 | Not Specified | [3] |
| -OAc | ortho | ~320 | Not Specified | [3] |
| -Cl | para | Not Specified | Cyclohexane | [4] |
| -CH₃ | para | Not Specified | Cyclohexane | [4] |
| -OCH₃ | para | Not Specified | Cyclohexane | [4] |
| -N(CH₃)₂ | para | Not Specified | Cyclohexane | [4] |
| -NO₂ | para | Not Specified | Not Specified | [2] |
| -NO₂ | meta | Not Specified | Not Specified | [2] |
Note: "Not Specified" indicates that the exact λmax value was not explicitly provided in the referenced literature, though the spectra were presented.
The data clearly illustrates the impact of substitution. The ortho-hydroxy substituted beta-nitrostyrene shows a significant bathochromic shift for one of its absorption bands (360 nm) compared to the unsubstituted compound (~320 nm), highlighting the strong electron-donating effect of the hydroxyl group in that position.[3]
Experimental Protocol for UV-Vis Spectral Analysis
To ensure the acquisition of reliable and reproducible UV-Vis absorption data for substituted beta-nitrostyrenes, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, emphasizing accuracy and consistency.
I. Materials and Instrumentation
-
Substituted beta-nitrostyrene sample
-
Spectroscopic grade solvent: A solvent that does not absorb in the region of interest (typically > 250 nm) and in which the analyte is soluble. Cyclohexane, ethanol, or acetonitrile are common choices. The choice of solvent should be based on the solubility of the specific beta-nitrostyrene derivative and the desired polarity for the study.
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
II. Step-by-Step Methodology
-
Instrument Calibration and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Verify the wavelength accuracy of the instrument using certified reference materials, such as a holmium oxide filter or a deuterium lamp's emission lines.[5]
-
Fill a clean quartz cuvette with the chosen spectroscopic grade solvent. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This step subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the substituted beta-nitrostyrene sample.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the weighed sample in the chosen solvent in a volumetric flask. Ensure complete dissolution.
-
From the stock solution, prepare a dilute working solution with a concentration that results in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units). This range typically provides the best signal-to-noise ratio and adheres to the Beer-Lambert Law. A typical starting concentration for the working solution would be in the range of 1-10 µg/mL.
-
-
Spectral Acquisition:
-
Rinse a clean quartz cuvette with the working solution two to three times, then fill the cuvette with the solution.
-
Ensure there are no air bubbles in the light path and that the outside of the cuvette is clean and dry.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum over the chosen wavelength range.
-
Identify and record the wavelength of maximum absorbance (λmax).
-
-
Data Analysis and Reporting:
-
Process the spectrum to determine the precise λmax value.
-
If performing quantitative analysis, use the absorbance at λmax and the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
-
When reporting the results, always include the λmax value, the solvent used, and the concentration of the sample.
-
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the theoretical underpinnings, the following diagrams are provided.
Caption: Experimental workflow for UV-Vis spectral analysis.
Caption: Effect of substituents on UV-Vis absorption.
Conclusion and Future Directions
The UV-Vis absorption maxima of substituted beta-nitrostyrenes are a direct reflection of their electronic structure. By systematically analyzing the effects of different substituents and their positions on the aromatic ring, researchers can gain valuable insights into the photophysical properties of these compounds. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data.
Further research in this area could involve a more extensive systematic study to create a comprehensive database of λmax values for a wider array of substituted beta-nitrostyrenes in various solvents. Such a database would be an invaluable tool for predicting the spectral properties of novel derivatives and for understanding the nuances of solvatochromic effects in this important class of molecules.
References
Sources
- 1. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 2. "Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives" by Donald Tang [digitalcommons.wku.edu]
- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pasg.nhs.uk [pasg.nhs.uk]
A Comparative Guide to HPLC Purity Determination of 1-(4-Methylphenyl)-2-nitropropene
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is not merely a quality control step but a cornerstone of safety and efficacy. For a compound such as 1-(4-methylphenyl)-2-nitropropene, a key intermediate in various synthetic pathways, an accurate and robust analytical method for purity determination is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-(4-methylphenyl)-2-nitropropene, supported by experimental rationale and comparative data.
The Critical Role of Purity in Synthesis
1-(4-Methylphenyl)-2-nitropropene is commonly synthesized via a Henry condensation reaction between 4-methylbenzaldehyde and nitroethane. Potential impurities can include unreacted starting materials, the catalyst, and by-products from side reactions. The presence of these impurities can affect the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is required to separate and quantify the main compound from these structurally similar impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[1] Given the structure of 1-(4-methylphenyl)-2-nitropropene, a reversed-phase HPLC (RP-HPLC) method is particularly suitable.
The Rationale Behind the RP-HPLC Method
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol).[2] 1-(4-Methylphenyl)-2-nitropropene, being a relatively non-polar molecule due to its aromatic ring and alkyl group, will have a strong affinity for the non-polar stationary phase. By carefully tuning the polarity of the mobile phase, we can achieve effective separation of the target compound from more polar or less polar impurities.
Proposed HPLC Method Parameters
Based on the analysis of similar nitroaromatic compounds, the following HPLC parameters are proposed for the purity determination of 1-(4-methylphenyl)-2-nitropropene:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier in RP-HPLC. The ratio can be optimized to achieve the desired retention time. Formic acid is added to improve peak shape and suppress the ionization of any acidic or basic functional groups. |
| Elution | Isocratic | For routine purity analysis with a limited number of known impurities, an isocratic elution (constant mobile phase composition) is simpler, more robust, and offers better reproducibility than a gradient elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection | UV at approximately 310 nm | Phenyl-2-nitropropene, a close structural analog, exhibits a UV absorption maximum around 304 nm.[3] Therefore, a detection wavelength in this region should provide high sensitivity for 1-(4-methylphenyl)-2-nitropropene. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase | Dissolving the sample in the mobile phase ensures compatibility and good peak shape. |
Experimental Workflow: From Sample to Result
The process of analyzing a sample using this HPLC method follows a logical sequence, as illustrated in the diagram below.
Sources
Safety Operating Guide
4-Methyl-b-methyl-b-nitrostyrene proper disposal procedures
Standard Operating Procedure: Disposal of 4-Methyl- -methyl- -nitrostyrene[1][2]
Executive Summary (BLUF)
Do not dispose of this compound down the drain.
The only acceptable disposal method for 4-Methyl-
Immediate Action Required:
Chemical Profile & Hazard Analysis
Why we handle it this way (Causality)
To dispose of this chemical safely, you must understand its reactivity profile. It is a Michael acceptor, meaning it is highly electrophilic.
| Property | Data | Implications for Disposal |
| CAS Number | 705-60-2 (analog) | Used for waste manifesting.[1][2][3] |
| Structure | Nitroalkene side chain | Thermal Instability: Nitro groups can release NOx and heat upon decomposition. Do not autoclave. |
| Reactivity | Electrophilic | Incompatibility: Reacts violently with strong bases (OH-, amines) causing rapid polymerization and exotherms.[1][2] |
| Toxicity | Irritant (H315, H319) | PPE: Double nitrile gloves are required; the compound can penetrate single layers over time.[2] |
| Regulatory | Precursor | Chain of Custody: You must log the exact mass disposed of to satisfy DEA/Regulatory audits. |
Pre-Disposal Stabilization
Before moving the waste to the central accumulation area, you must stabilize it to prevent accidental reaction during transport.[2]
A. Solid Waste (Crystals/Powder)
-
Status: Stable at room temperature if dry.
-
Action: Do NOT dissolve in solvent solely for disposal unless required by your specific facility.[4] Transporting solids is safer than transporting flammable solutions.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jars.[1][2] Avoid metal containers (potential catalytic decomposition).
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Status: Likely dissolved in alcohols, ethers, or aromatics.[2]
-
Action: Verify pH. If the solution is basic (pH > 8), neutralize carefully with dilute acetic acid or HCl to pH 6-7.[1][2]
-
Reasoning: Basic conditions promote polymerization of nitrostyrenes, which can generate heat in the waste drum, leading to a "runaway drum" scenario.[2]
-
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)[2][5]
-
Eyes: Chemical splash goggles (Face shield recommended for liquid transfers >1L).
-
Skin: Double Nitrile gloves (0.11 mm min thickness).
-
Respiratory: Work within a certified Fume Hood.[5] If handling bulk powder outside a hood, an N95 or P100 respirator is mandatory to prevent sensitization.
Phase 2: Waste Segregation & Packaging
CRITICAL: Do not mix with "Oxidizing Waste" (e.g., Nitric Acid, Permanganates) or "Reducing Waste" (e.g., Borohydrides, Lithium Aluminum Hydride).[1][2]
Scenario A: Solid Substance[2]
-
Transfer the solid 4-Methyl-
-methyl- -nitrostyrene into a clear, sealable polyethylene bag or HDPE jar.[1][2] -
Weigh the container. Record the mass for your inventory logs (Regulatory Requirement).
-
Place the primary container into a secondary containment bucket.
-
Apply the Hazardous Waste Label.[6]
Scenario B: Solution Waste
-
Ensure the solvent is compatible with Non-Halogenated Organic waste streams.[7]
-
Pour into the designated "Non-Halogenated Organic" carboy.
-
Note: If the solution contains halogenated solvents (DCM, Chloroform), it must go to the Halogenated stream.[2]
-
-
Leave 10% headspace in the container to allow for vapor expansion.
Phase 3: Labeling & Coding
Proper labeling prevents accidents at the incineration plant.
Regulatory Compliance & Documentation
Because this compound is a precursor to 4-Methylamphetamine, it falls under "List I" or "Watched Chemical" status in many jurisdictions (e.g., US DEA, EU Drug Precursors Regulation).[1][2]
The "Witnessed Destruction" Rule:
-
Inventory Log: Deduct the mass from your active inventory.
-
Destruction Log: Create an entry stating:
-
Mass Disposed: [Amount]
-
Method: Transfer to Hazardous Waste [Manifest ID]
-
Witness: [Name/Signature of a second scientist]
-
-
Irretrievability: Once in the waste stream, the chemical is chemically contaminated and legally considered "irretrievable," satisfying diversion laws.[2]
Disposal Decision Workflow (Visualization)
Figure 1: Decision matrix for the safe segregation and disposal of nitrostyrene derivatives.
Emergency Contingencies
Spill Response (Small Scale < 100g):
-
Evacuate: Clear the immediate area.
-
PPE: Don double gloves, goggles, and respiratory protection.
-
Contain: Cover spill with Vermiculite or Sand .[4] Do NOT use paper towels (nitro compounds + cellulose = flammability risk).
-
Clean: Scoop absorbed material into a waste container.
-
Decontaminate: Wash surface with soapy water.
Accidental Exposure:
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[9] Nitro compounds absorb transdermally.
-
Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation persists.
References
-
PubChem. (n.d.). 1-Phenyl-2-nitropropene (Compound Summary). National Library of Medicine. Retrieved February 16, 2026, from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[8] Retrieved February 16, 2026, from [Link][1][2]
-
Drug Enforcement Administration (DEA). (2024). List of Scheduled Chemicals and Precursors. Diversion Control Division. Retrieved February 16, 2026, from [Link][1][2]
Sources
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. my.alfred.edu [my.alfred.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 4-Methyl-b-methyl-b-nitrostyrene
Operational Safety Guide: Handling 4-Methyl- -methyl- -nitrostyrene
Executive Safety Summary
Compound: 4-Methyl-
This guide supersedes generic Safety Data Sheet (SDS) advice by addressing the specific electrophilic nature of substituted nitrostyrenes. While officially classified as an Irritant (Skin/Eye Cat.[1][2] 2, STOT SE 3), this compound functions as a Michael Acceptor .
The "Why" Behind the Protocol (Scientific Integrity):
The
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the physical state of the reagent. Nitrostyrenes in solution penetrate nitrile rubber significantly faster than in solid form.
PPE Selection Table
| Body Area | PPE Requirement (Solid Handling) | PPE Requirement (Solution Phase) | Technical Rationale |
| Respiratory | P100 / N95 (Minimum) | Half-mask with OV/P100 Cartridges | Solid sublimes slightly; dust is a potent sternutator (sneeze inducer). Solutions generate organic vapors. |
| Hand | Double Nitrile (4 mil minimum) | Silver Shield / Laminate (Primary) | Nitrile degrades rapidly in the presence of nitrostyrenes dissolved in ketones or chlorinated solvents. |
| Eye | Chemical Splash Goggles | Goggles + Face Shield | Safety glasses allow vapor entry from the side, leading to severe lachrymation (tearing). |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Apron or Sleeve Covers | Prevent migration of dust into personal clothing/cuffs. |
PPE Decision Logic (Visualization)
The following logic gate ensures you select the correct glove material based on the solvent system used, as the solvent acts as a carrier for the nitrostyrene to permeate the glove.
Figure 1: Glove selection logic based on carrier solvent compatibility. Note that laminated gloves are required for high-risk solvents.
Operational Protocols
A. Weighing and Transfer (Solid State)
Risk: Static electricity causes crystals to "fly," contaminating the balance area and user's cuffs.
-
Engineering Control: Operate inside a chemical fume hood. Do not use a benchtop balance unless a powder containment hood is available.
-
Static Mitigation: Use an anti-static gun or wipe the spatula/weigh boat with an anti-static cloth before use.
-
Technique:
-
Place a disposable mat (absorbent side up) in the hood.
-
Weigh into a tared vial, not onto weighing paper (reduces transfer risk).
-
Self-Validating Step: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood. If the wipe turns yellow, the container is contaminated.
-
B. Reaction Setup (Solution State)
Risk: Exothermic polymerization or decomposition if mixed with strong bases.
-
Incompatibility: Strictly segregate from strong bases (NaOH, KOH) and vigorous oxidizers. The nitro-alkene bond is unstable in basic conditions and can generate heat.
-
Temperature Control: Always add reagents slowly to the nitrostyrene solution, monitoring internal temperature.
-
Vapor Control: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) to prevent moisture ingress and vapor escape.
Emergency Response & Disposal
Spill Response Workflow
Immediate Action: Evacuate the immediate area if the spill is outside a fume hood and exceeds 500mg.
Figure 2: Escalation protocol for spills. Note that large spills outside engineering controls require evacuation due to respiratory irritation risks.
Disposal Protocols
Do not dispose of down the drain. This compound is toxic to aquatic life and persists in plumbing traps, posing a long-term hazard to maintenance staff.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."
-
Liquid Waste:
-
Halogenated Stream: If dissolved in DCM/Chloroform.
-
Non-Halogenated Stream: If dissolved in Ethanol/Ethyl Acetate.
-
-
Container Prep: Triple rinse empty reagent bottles with Ethanol before discarding glass. Add the rinsate to the liquid waste stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Nitrostyrene Derivatives Safety Data. National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
